21-Deoxycortisone
Description
Structure
3D Structure
Properties
IUPAC Name |
(8S,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h10,15-16,18,25H,4-9,11H2,1-3H3/t15-,16-,18+,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKLDDOGISCFCP-JSQCKWNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172167 | |
| Record name | 21-Deoxycortisone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1882-82-2 | |
| Record name | 21-Deoxycortisone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1882-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 21-Deoxycortisone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001882822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1882-82-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38722 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 21-Deoxycortisone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17-α-hydroxypregn-4-ene-3,11,20-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.947 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 21-DEOXYCORTISONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60A688J7YQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Whitepaper: 21-Deoxycortisone – Structural Dynamics and Diagnostic Utility
[1]
Executive Summary
In the landscape of steroid metabolomics, 21-Deoxycortisone (21-DE) has emerged as a critical, yet often overlooked, analyte in the diagnosis of Congenital Adrenal Hyperplasia (CAH). While 17-hydroxyprogesterone (17-OHP) remains the primary screening marker and 21-deoxycortisol (21-DF) the gold-standard confirmatory marker, this compound represents a distinct metabolic node.[1] It serves as the downstream 11-keto metabolite of 21-deoxycortisol, processed by 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2).[1][2][3][4][5]
This guide provides a rigorous technical analysis of this compound, distinguishing it from its isobaric and structural analogs.[1] It outlines the molecule's physicochemical properties, its specific role in the "backdoor" steroidogenic pathways, and the LC-MS/MS methodologies required for its precise quantification.[1]
Chemical Architecture and Properties[1][7]
This compound is a C21 steroid characterized by the presence of a ketone at the C11 position, distinguishing it from the 11β-hydroxyl group found in its precursor, 21-deoxycortisol.[1] This structural modification renders it biologically inactive at the glucocorticoid receptor but chemically stable, making it a robust target for analytical detection.
Physicochemical Profile[7][8][9]
| Property | Specification |
| IUPAC Name | 17-hydroxypregn-4-ene-3,11,20-trione |
| Common Synonyms | 21-Desoxycortisone; 11-Ketoprogesterone metabolite |
| CAS Registry Number | 1882-82-2 |
| Molecular Formula | C₂₁H₂₈O₄ |
| Molecular Weight | 344.45 g/mol |
| Exact Mass | 344.1988 |
| Melting Point | ~236.0 °C |
| Solubility | Soluble in methanol, acetonitrile, DMSO; practically insoluble in water.[1][6][7] |
| Stereochemistry | 17α-hydroxy, 11-keto functionality on a standard steroid nucleus.[1] |
Structural Distinction (The "Isobaric Trap")
Researchers must differentiate this compound from other closely related steroids to avoid misidentification in mass spectrometry.[1]
-
This compound (21-DE): MW 344.[3][5][8] 11-Keto , 17-OH.[1] (Target)
-
21-Deoxycortisol (21-DF): MW 346.[1] 11β-OH , 17-OH.[1][7][9] (Precursor)
-
11-Deoxycortisol (Compound S): MW 346.[1] 11-Deoxy, 17-OH, 21-OH .[1]
Insight: The mass difference of 2 Da between 21-DE (344) and the 21-DF/Compound S group (346) allows for mass spectral resolution, but fragmentation patterns must be verified to ensure specificity.[1]
Biosynthetic Context and Metabolic Pathways
This compound is not a primary product of the canonical steroidogenic pathway but rather a downstream metabolite that accumulates significantly under specific pathological conditions, most notably 21-Hydroxylase Deficiency (21OHD).[1][9]
The Metabolic Blockade
In 21OHD, the enzyme CYP21A2 is defective. This prevents the conversion of 17-OHP to 11-deoxycortisol.[1] Consequently, 17-OHP accumulates and is shunted into alternative pathways:
-
11β-Hydroxylation: 17-OHP is converted by CYP11B1 to 21-Deoxycortisol (21-DF) .[1]
-
Oxidation: 21-DF is then oxidized by 11β-HSD2 (primarily in the kidney and placenta) to This compound (21-DE) .[1]
Visualization of the Pathway
Figure 1: The steroidogenic shunt in 21-Hydroxylase Deficiency.[1] Note the diversion of 17-OHP to 21-Deoxycortisol and its subsequent oxidation to this compound.[1]
Diagnostic and Clinical Utility
While 21-deoxycortisol is the established diagnostic marker for 21OHD, This compound offers unique value in specific clinical scenarios.[1][9]
The Newborn Screening Context
In newborns, distinguishing true CAH from physiological stress or prematurity is challenging. 17-OHP levels can be falsely elevated due to stress.[1]
-
Specificity: this compound is strictly of adrenal origin (via the shunt) and is not produced by the fetal zone or placenta in the absence of the precursor accumulation.[1]
-
Placental Transfer: 11β-HSD2 is highly expressed in the placenta.[1] High levels of 21-DF in a CAH fetus are converted to 21-DE.[1] Thus, elevated 21-DE in cord blood or early neonatal samples is a potent indicator of fetal adrenal hyperplasia.[1]
The 21-DE/21-DF Ratio
Recent studies suggest that the ratio of the oxidized metabolite (21-DE) to the reduced precursor (21-DF) can provide insights into 11β-HSD2 activity, which may vary in hypertensive forms of CAH or apparent mineralocorticoid excess (AME).[1]
Analytical Methodologies: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the only viable method for the specific quantification of this compound due to the cross-reactivity issues inherent in immunoassays.[1]
Sample Preparation Protocol
Principle: Liquid-Liquid Extraction (LLE) is preferred to remove phospholipids and maximize recovery of neutral steroids.
-
Aliquot: Transfer 200 µL of serum/plasma to a glass tube.
-
Internal Standard: Add 20 µL of deuterated internal standard (e.g., d4-Cortisol or d8-17OHP).[1] Note: A specific isotopologue for 21-DE is rare; d4-Cortisol is a suitable surrogate due to similar retention.[1]
-
Extraction: Add 2 mL of Methyl tert-butyl ether (MTBE) .
-
Agitation: Vortex for 5 minutes; Centrifuge at 3000 x g for 5 minutes.
-
Evaporation: Transfer the supernatant to a clean tube; evaporate to dryness under nitrogen at 45°C.
-
Reconstitution: Reconstitute in 100 µL of 50:50 Methanol:Water (0.1% Formic Acid).
LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Ionization: Electrospray Ionization (ESI) Positive Mode.[6]
MRM Transitions (Optimized for C₂₁H₂₈O₄): Since 21-DE (MW 344) forms an [M+H]⁺ ion at m/z 345, the transitions differ from the 21-DF/Cortisol group.[1]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Rationale |
| This compound | 345.2 | 309.2 | 22 | Loss of 2 H₂O |
| 345.2 | 121.1 | 35 | A-ring fragment (Diagnostic) | |
| 21-Deoxycortisol | 347.2 | 311.2 | 20 | Loss of 2 H₂O |
| 17-OHP | 331.2 | 97.1 | 25 | Standard quantifier |
Note: The shift from m/z 347 (21-DF) to m/z 345 (21-DE) provides inherent mass resolution, simplifying the chromatographic requirement compared to separating 21-DF from 11-Deoxycortisol.[1]
Analytical Workflow Diagram
Figure 2: Validated LC-MS/MS workflow for the extraction and quantification of this compound.
Summary of Key Differentiators
| Feature | 21-Deoxycortisol (21-DF) | This compound (21-DE) |
| Molecular Weight | 346 | 344 |
| C11 Functionality | Hydroxyl (-OH) | Ketone (=O) |
| Enzymatic Origin | CYP11B1 Product | 11β-HSD2 Product (from 21-DF) |
| Diagnostic Role | Primary CAH Marker | Confirmatory/Placental Marker |
| Stability | Moderate | High |
References
-
National Institutes of Health (NIH). (2024). Plasma this compound: a sensitive additive tool in 21-hydroxylase deficiency in newborns. PubMed. Retrieved from [Link]
Sources
- 1. CAS 1882-82-2: this compound | CymitQuimica [cymitquimica.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Plasma this compound: a sensitive additive tool in 21-hydroxylase deficiency in newborns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biosynth.com [biosynth.com]
- 9. 21-deoxycortisol | Synnovis [synnovis.co.uk]
The 21-Deoxy Shunt: Biosynthetic Mechanisms and Analytical Applications
Topic: Biosynthesis pathway of 21-Deoxycortisone (and its precursor 21-Deoxycortisol) Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals
Executive Summary & Nomenclature Clarification
In the context of adrenal steroidogenesis, precision in nomenclature is critical. While the term This compound (17
This guide focuses on the biosynthesis of the 11
The Biosynthetic Landscape: The "Shunt" Pathway
In a healthy adrenal zona fasciculata, 17-OHP is rapidly converted to 11-deoxycortisol by 21-hydroxylase (CYP21A2) . However, when CYP21A2 is defective (as in CAH) or saturated, accumulated 17-OHP becomes a substrate for 11
This reaction is aberrant because CYP11B1 typically acts after CYP21A2. When it acts before (on 17-OHP instead of 11-deoxycortisol), it produces 21-Deoxycortisol . This molecule is a "dead-end" product in the adrenal because it cannot be 21-hydroxylated to form Cortisol.
Enzymatic Mechanism[1]
-
Enzyme: Cytochrome P450 11
-hydroxylase (CYP11B1).[1] -
Location: Mitochondrial inner membrane.[1]
-
Reaction: Stereospecific hydroxylation at C11 in the
-position. -
Kinetics: CYP11B1 has a lower affinity (
) for 17-OHP compared to its native substrate (11-deoxycortisol), which explains why this pathway is negligible in healthy individuals but dominant in 21-OHD patients where substrate concentration ([S]) is high.
Peripheral Metabolism (Formation of this compound)
Once released into circulation, 21-Deoxycortisol is acted upon by 11
Pathway Visualization
The following diagram illustrates the divergence from the canonical cortisol pathway into the 21-deoxy shunt.
Figure 1: The 21-Deoxy Shunt Pathway. Red dashed line indicates the metabolic block in CAH; Blue path indicates the compensatory shunt.
Analytical Methodology: LC-MS/MS Quantification
For drug development and clinical research, accurate quantification of 21-Deoxycortisol is mandatory. Immunoassays suffer from cross-reactivity with 17-OHP and Cortisol. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the requisite standard.
Experimental Protocol: Serum Extraction & Analysis
Objective: Isolate and quantify 21-Deoxycortisol (21-DF) distinguishing it from its isobaric isomer 11-Deoxycortisol (Compound S).
Reagents:
-
Internal Standard (IS): 21-Deoxycortisol-d8 (Crucial for matrix compensation).
-
Mobile Phase A: 0.2 mM Ammonium Fluoride in Water (Enhances ionization in ESI+).
-
Mobile Phase B: Methanol (LC-MS grade).
Workflow:
-
Sample Prep (Liquid-Liquid Extraction):
-
Chromatography (Separation of Isomers):
-
Column: Phenyl-Hexyl or C18 (e.g., Waters XSelect CSH Phenyl-Hexyl, 2.1 x 100mm, 2.5
m). -
Why Phenyl-Hexyl? Provides superior selectivity for steroid isomers (11-deoxycortisol vs 21-deoxycortisol) via
- interactions compared to standard C18.
-
-
Mass Spectrometry (MRM Parameters):
Table 1: MRM Transitions for 21-Deoxycortisol Analysis
| Analyte | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) | Role |
| 21-Deoxycortisol | 347.2 | 311.2 | 30 | 22 | Quantifier (Loss of |
| 21-Deoxycortisol | 347.2 | 121.1 | 30 | 34 | Qualifier |
| 11-Deoxycortisol | 347.2 | 109.1 | 30 | 28 | Isomer Check |
| 21-Deoxycortisol-d8 | 355.2 | 319.2 | 30 | 22 | Internal Standard |
Analytical Workflow Visualization
Figure 2: Validated LC-MS/MS Workflow for 21-Deoxycortisol Quantification.
Clinical & Research Interpretation
The Specificity Advantage
In drug development for CAH (e.g., CRH antagonists or gene therapy), 17-OHP is a "noisy" marker because it is produced by both the adrenal and the gonads, and it fluctuates wildly with stress.
21-Deoxycortisol is the superior biomarker because:
-
Adrenal Specificity: It is exclusively adrenal (requires CYP11B1).
-
Zero Background: It is undetectable (< 10 ng/dL) in normal physiology.
-
Heterozygote Detection: It is the only reliable marker to identify carriers of CYP21A2 mutations (heterozygotes) upon ACTH stimulation, whereas 17-OHP often overlaps with normal ranges in carriers.
Data Interpretation Table[1][3][5]
Table 2: Reference Ranges and Interpretation
| Condition | 17-OHP Levels | 21-Deoxycortisol Levels | This compound (Urine) |
| Healthy Control | < 200 ng/dL | Undetectable (< 10 ng/dL) | Absent |
| Classic CAH (SW/SV) | > 10,000 ng/dL | > 1,000 ng/dL | Significantly Elevated |
| Non-Classic CAH | 200 - 1,500 ng/dL | 50 - 900 ng/dL | Elevated |
| CAH Carrier | Normal | Elevated post-ACTH | Trace |
References
-
Miller WL, Auchus RJ. (2011).[5] The Molecular Biology, Biochemistry, and Physiology of Human Steroidogenesis and Its Disorders. Endocrine Reviews, 32(1), 81–151.[5]
-
Fiet J, et al. (1988). Comparison of basal and adrenocorticotropin-stimulated plasma 21-deoxycortisol and 17-hydroxyprogesterone values as biological markers of late-onset adrenal hyperplasia.[6] The Journal of Clinical Endocrinology & Metabolism, 66(4), 659–667.
-
Greaves RF, et al. (2021). Best Practice for Identification of Classical 21-Hydroxylase Deficiency Should Include 21-Deoxycortisol Analysis.[2][7] International Journal of Neonatal Screening, 7(3), 47.
-
Cristoni S, et al. (2004). Analysis of 21-deoxycortisol and other steroid isomers by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 18(1), 77-82.
-
Speiser PW, et al. (2018). Congenital Adrenal Hyperplasia Due to Steroid 21-Hydroxylase Deficiency: An Endocrine Society Clinical Practice Guideline. The Journal of Clinical Endocrinology & Metabolism, 103(11), 4043–4088.
Sources
- 1. Genetics and Pathophysiology of Classic Congenital Adrenal Hyperplasia Due to 21-Hydroxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. synnovis.co.uk [synnovis.co.uk]
- 4. SAT-LB13 Clinical Utility of 21-Deoxycortisol in Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The molecular biology, biochemistry, and physiology of human steroidogenesis and its disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. specialtytesting.labcorp.com [specialtytesting.labcorp.com]
- 7. mdpi.com [mdpi.com]
Technical Guide: 21-Deoxycortisone and the 11-Oxy-C21 Steroid Pathway
Executive Summary
This technical guide provides a comprehensive analysis of 21-Deoxycortisone (11-keto-17
This document details the historical isolation of these compounds, their unique biosynthetic origins via the "rescue" hydroxylation of 17-OHP, and the modern LC-MS/MS protocols required for their precise quantification.
Part 1: Chemical Identity and Biosynthetic Context
Nomenclature and Structural Distinctness
It is imperative to distinguish between the specific steroid isomers often confused in non-specialized literature. This compound belongs to the C11-oxy C21 steroid family.[1]
| Common Name | IUPAC Systematic Name | Key Functional Groups | Biological Role |
| This compound | 17 | C11-Ketone, C17-Hydroxyl, No C21-Hydroxyl | Metabolite of 21-Deoxycortisol (via 11 |
| 21-Deoxycortisol | 11 | C11 | Diagnostic marker for 21-OHD |
| 11-Deoxycortisol | 17 | No C11 group, C17 & C21-Hydroxyls | Precursor to Cortisol (Compound S) |
| Cortisol | 11 | C11, C17, & C21-Hydroxyls | Primary Glucocorticoid |
The "Rescue" Pathway Mechanism
In a healthy adrenal cortex, 21-hydroxylase (CYP21A2) converts 17-OHP into 11-deoxycortisol. However, in 21-hydroxylase deficiency (21-OHD), this primary route is blocked.
The accumulation of 17-OHP forces a substrate spillover. The enzyme 11
Subsequently, 11
Pathway Visualization
The following diagram illustrates the diversion from the standard cortisol pathway to the 21-deoxy pathway typical of CAH pathophysiology.
Caption: Biosynthetic diversion in 21-hydroxylase deficiency. CYP11B1 acts on accumulated 17-OHP to produce 21-Deoxycortisol, which equilibrates with this compound.[2][4]
Part 2: Historical Background[7][8]
The Reichstein Era (1930s-1940s)
The isolation of 21-deoxy steroids traces back to the "Golden Age" of steroid chemistry led by Tadeus Reichstein and Edward Kendall . In their systematic isolation of crystalline compounds from bovine adrenal extracts, they identified numerous "substances."
-
While "Substance S" (11-deoxycortisol) became famous as the direct precursor to cortisol, the 21-deoxy compounds were initially regarded as minor metabolites.
-
The chemical characterization of the "11-oxy" group was pivotal. It was Reichstein who elucidated that the biological activity of corticosteroids heavily depended on the oxygenation at C11 and C21.
The Clinical Connection (1950s)
The clinical significance of this compound emerged with the characterization of Congenital Adrenal Hyperplasia.[2][5]
-
1953-1957: Researchers Alfred Bongiovanni and Lawson Wilkins revolutionized the understanding of CAH. They identified that the "virilizing adrenal hyperplasia" was caused by a specific enzymatic block.
-
Bongiovanni demonstrated that patients with CAH excreted abnormal amounts of pregnanetriol (a metabolite of 17-OHP) in urine.
-
Later, it was confirmed that 21-Deoxycortisol was the direct adrenal product of this block, distinguishing it from gonadal sources of 17-OHP.[2]
Part 3: Pathophysiological Significance
Specificity for 21-Hydroxylase Deficiency
While 17-OHP is the standard screening marker for CAH, it suffers from physiological noise. 17-OHP is produced by both the adrenal glands and the gonads (corpus luteum/testes). Furthermore, 17-OHP is often elevated in premature infants due to stress or delayed enzyme maturation, leading to false positives in newborn screening.
21-Deoxycortisol (and its metabolite this compound) offers superior specificity:
-
Strict Adrenal Origin: It is only produced when adrenal CYP11B1 acts on 17-OHP.[2] It is not secreted by the gonads.
-
Zero Physiological Baseline: In healthy individuals, CYP21A2 is efficient, so 17-OHP is rapidly converted to 11-deoxycortisol. Therefore, 21-Deoxycortisol is virtually undetectable in normal serum.
-
Differentiation: Elevated 21-Deoxycortisol definitively rules out other causes of hyperandrogenism (e.g., PCOS, tumors) where 21-hydroxylase is functional.
Part 4: Analytical Methodology (LC-MS/MS)
Historically, Radioimmunoassays (RIA) were used but suffered from significant cross-reactivity between cortisol, 21-deoxycortisol, and corticosterone due to structural similarities. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is now the mandatory standard for accurate quantification.
Experimental Protocol: Serum Extraction and Quantification
Note: This protocol is designed for research validation and requires a Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).
Reagents
-
Internal Standard (IS): 21-Deoxycortisol-d8 (or d4).
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.[6]
Step-by-Step Workflow
-
Sample Preparation:
-
Aliquot 200 µL of serum into a 2 mL polypropylene tube.
-
Add 20 µL of Internal Standard working solution (5 ng/mL).
-
Vortex for 10 seconds and incubate for 5 minutes at room temperature.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 1.0 mL of MTBE.
-
Shake/Vortex vigorously for 10 minutes.
-
Centrifuge at 14,000 x g for 5 minutes to separate phases.
-
Transfer 800 µL of the upper organic layer to a clean glass tube.
-
Evaporate to dryness under a stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of 50:50 Methanol:Water.
-
Vortex and transfer to an autosampler vial.
-
-
LC Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 50mm, 2.7µm).
-
Flow Rate: 0.4 mL/min.[6]
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-3.0 min: Ramp to 90% B
-
3.0-4.0 min: Hold 90% B
-
4.0-4.1 min: Return to 30% B (Re-equilibration).
-
-
-
MS/MS Detection (ESI Positive Mode):
-
Monitor specific Multiple Reaction Monitoring (MRM) transitions.
-
MRM Transitions Table
| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier) | Product Ion (Qualifier) | Collision Energy (V) |
| 21-Deoxycortisol | 347.2 | 311.2 | 121.1 | 25 |
| This compound | 345.2 | 121.1 | 91.1 | 28 |
| Cortisol | 363.2 | 121.1 | 97.1 | 30 |
| 17-OHP | 331.2 | 97.1 | 109.1 | 28 |
Analytical Workflow Diagram
Caption: Optimized LC-MS/MS workflow for the extraction and quantification of 21-Deoxycortisol/cortisone from human serum.
References
-
Miller, W. L., & Auchus, R. J. (2011). The Molecular Biology, Biochemistry, and Physiology of Human Steroidogenesis and Its Disorders. Endocrine Reviews. [Link]
-
Bongiovanni, A. M. (1958). In Vitro Hydroxylation of Steroids by Whole Adrenal Homogenates of Beef, Normal Man, and Patients with the Adrenogenital Syndrome. Journal of Clinical Investigation. [Link]
-
Krone, N., et al. (2010). Genotype-Phenotype Correlation in 153 Adult Patients with Congenital Adrenal Hyperplasia due to 21-Hydroxylase Deficiency. The Journal of Clinical Endocrinology & Metabolism. [Link]
-
Janzen, N., et al. (2011). Newborn screening for congenital adrenal hyperplasia: additional steroid profile using liquid chromatography-tandem mass spectrometry. The Journal of Clinical Endocrinology & Metabolism. [Link]
-
Cristoni, S., et al. (2004). Analysis of 21-deoxycortisol, a marker of congenital adrenal hyperplasia, in blood by atmospheric pressure chemical ionization and electrospray ionization using liquid chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]
Sources
- 1. Adrenal C11-oxy C21 steroids contribute to the C11-oxy C19 steroid pool via the backdoor pathway in the biosynthesis and metabolism of 21-deoxycortisol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 21-Deoxycortisol - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. karger.com [karger.com]
- 5. Congenital adrenal hyperplasia due to 21-hydroxylase deficiency - Wikipedia [en.wikipedia.org]
- 6. synnovis.co.uk [synnovis.co.uk]
Metabolic Fate of 21-Deoxycortisone: The 11-Oxygenated Shunt in Adrenal Hyperplasia
[1]
Executive Summary
This compound (17
In healthy physiology, these steroids are negligible.[1] However, in 21-OHD, the blockage of CYP21A2 forces 17-hydroxyprogesterone (17-OHP) into an alternative 11-oxygenated pathway.[1] This guide elucidates the enzymatic shuttling between 21-Deoxycortisol and this compound, their catabolism into the urinary marker Pregnanetriolone (Ptl) , and their diversion into the androgen "backdoor" pathway, which drives virilization.[1]
Biochemical Origin & The 11 -HSD Shuttle
The Pathological Diversion
Under normal conditions, 17-OHP is converted to 11-Deoxycortisol by CYP21A2.[1][3] In 21-OHD, this step is blocked.[1] The accumulated 17-OHP becomes a substrate for 11
-
Reaction: 17-OHP
21-Deoxycortisol (11 ,17 -dihydroxypregn-4-ene-3,20-dione).[1]
The Cortisol-Cortisone Analogy
Just as cortisol shuttles to cortisone, 21-Deoxycortisol (active-like) shuttles to This compound (inactive).[1] This equilibrium is governed by 11
-
11
-HSD2 (Kidney/Placenta): Oxidizes the 11 -hydroxyl group of 21-DF to an 11-keto group, forming This compound .[1][4] This is the primary metabolic sink in peripheral tissues. -
11
-HSD1 (Liver/Adipose): Can reductively regenerate 21-DF from this compound, maintaining a circulating pool of the 11-hydroxylated steroid.[1]
Visualization: The 11-Oxygenated Shunt
Figure 1: The biosynthesis of this compound via the 11
Catabolic Fate: Urinary Excretion
Unlike 17-OHP, which degrades to Pregnanetriol (PT) , this compound degrades to Pregnanetriolone (Ptl) .[1] This distinction is critical for diagnosis because Ptl is exclusively adrenal-derived and specific to the 11-hydroxylase activity on 17-OHP.[1]
Step-by-Step Hepatic Catabolism[1]
-
A-Ring Reduction: 5
-Reductase (AKR1D1) reduces the double bond of this compound.[1]-
Product: 11-keto-5
-pregnane-17 -ol-3,20-dione.[1]
-
-
3-Keto Reduction: 3
-HSD (AKR1C family) reduces the 3-ketone to a 3 -hydroxyl.[1] -
20-Keto Reduction: 20
-HSD reduces the 20-ketone.[1]
Visualization: Hepatic Clearance Pathway
Figure 2: The irreversible hepatic catabolism of this compound into Pregnanetriolone (Ptl).[1]
The "Backdoor" Pathway: Androgen Synthesis
Recent research has identified that this compound is not merely an excretory intermediate. It serves as a substrate for the "Backdoor Pathway" to potent 11-oxygenated androgens.[8] This explains why patients with 21-OHD suffer from severe virilization despite low testosterone levels (traditional pathway).[1]
-
Mechanism: this compound (or 21-DF) enters the backdoor pathway, bypassing Androstenedione/Testosterone intermediates.[1]
-
End Product: 11-Ketodihydrotestosterone (11-KDHT) .
-
Potency: 11-KDHT is fully androgenic, comparable to Dihydrotestosterone (DHT), and drives hirsutism and virilization in CAH patients.[1]
Analytical Methodologies (LC-MS/MS)
Precise quantification of 21-Deoxycortisol and this compound is superior to immunoassays due to cross-reactivity with cortisol.[1]
Protocol: Serum Steroid Profiling via LC-MS/MS
Objective: Simultaneous quantification of 21-DF, 17-OHP, and Cortisol.[1][9]
1. Sample Preparation (Liquid-Liquid Extraction):
-
Aliquot 200
L serum. -
Add 20
L Internal Standard (d8-17OHP or d4-Cortisol).[1] -
Add 1 mL MTBE (Methyl tert-butyl ether).[1] Vortex 5 mins.[9]
-
Centrifuge (3000g, 5 mins). Freeze aqueous layer (dry ice/acetone bath).[1]
-
Decant organic layer and evaporate under
at 40°C.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Reconstitute in 100
L 50:50 Methanol/Water.
2. Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Kinetex 2.6
m, 100 x 2.1 mm).[1] -
Mobile Phase A: 0.2 mM Ammonium Fluoride in Water.
-
Gradient: 40% B to 95% B over 8 minutes.
3. Mass Spectrometry (MRM Parameters): The following transitions are critical for distinguishing the 11-hydroxyl (21-DF) from the 11-keto (this compound) forms.
| Analyte | Precursor ( | Product 1 (Quant) | Product 2 (Qual) | Collision Energy (eV) |
| 21-Deoxycortisol | 347.2 | 311.2 | 121.1 | 22 |
| This compound | 345.2 | 309.2 | 121.1 | 24 |
| Pregnanetriolone | 351.2 | 315.2 | -- | 20 |
Note: 21-Deoxycortisol (MW 346) and this compound (MW 344) differ by 2 Da (2 hydrogens), allowing clear mass resolution.[1]
References
-
Turcu, A. F., et al. (2020).[1] Adrenal-derived 11-oxygenated 19-carbon steroids are the dominant androgens in classic 21-hydroxylase deficiency.[1] European Journal of Endocrinology.[9] Link
-
Fiet, J., et al. (2017).[1][11] A Liquid Chromatography/Tandem Mass Spectrometry Profile of 16 Serum Steroids, Including 21-Deoxycortisol and 21-Deoxycorticosterone, for Management of Congenital Adrenal Hyperplasia.[1] Journal of the Endocrine Society.[11] Link
-
Wudy, S. A., et al. (2018).[1] Profiling of the steroid metabolome in patients with 21-hydroxylase deficiency.[12] Journal of Steroid Biochemistry and Molecular Biology.[4][8] Link[1][8]
-
Edwards, R. W., et al. (1964).[1] The isolation and identification of pregnanetriolone from the urine of a patient with adrenocortical hyperplasia. Biochemical Journal. Link
-
Kamrath, C., et al. (2016).[1] Urinary steroid profiling in early diagnosis of congenital adrenal hyperplasia. Journal of Clinical Endocrinology & Metabolism. Link
Sources
- 1. Pregnanetriolone - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. 21-Deoxycortisol, Serum - Mayo Clinic Laboratories | Pediatric Catalog [pediatric.testcatalog.org]
- 4. caymanchem.com [caymanchem.com]
- 5. C11-hydroxy and C11-oxo C19 and C21 Steroids: Pre-Receptor Regulation and Interaction with Androgen and Progesterone Steroid Receptors [mdpi.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 8. The use of liquid chromatography-tandem mass spectrometry in newborn screening for congenital adrenal hyperplasia: improvements and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. 21 Desoxycortisol (21DF) in congenital adrenal hyperplasia (CAH) | Eurofins Biomnis [eurofins-biomnis.com]
- 12. researchgate.net [researchgate.net]
21-Deoxycortisone: The Next-Generation Biomarker for 21-Hydroxylase Deficiency
[1][2]
Executive Summary
21-Deoxycortisone (21-DE) represents a frontier in the biochemical characterization of Congenital Adrenal Hyperplasia (CAH).[1][2] While 21-Deoxycortisol (21-DF) has established itself as a superior alternative to 17-hydroxyprogesterone (17-OHP) for specificity, its metabolite 21-DE offers a novel dimension of diagnostic precision, particularly in the complex physiological landscape of the neonate.[1]
This technical guide delineates the utility of 21-DE as a biomarker for 21-hydroxylase deficiency (21-OHD), detailing its pathophysiological origin, analytical quantification via LC-MS/MS, and clinical application in resolving false positives associated with traditional screening.
Part 1: Pathophysiological Context & Mechanism
The Steroidogenic Block and "Backdoor" Metabolism
In 21-hydroxylase deficiency (CYP21A2 defects), the conversion of 17-hydroxyprogesterone (17-OHP) to 11-deoxycortisol is impaired.[1] This blockade forces steroid flux into alternative pathways.[1]
-
Primary Accumulation: 17-OHP accumulates in the adrenal cortex.[1]
-
11
-Hydroxylation: The enzyme 11 -hydroxylase (CYP11B1), normally reserved for converting 11-deoxycortisol to cortisol, acts on the accumulated 17-OHP to form 21-Deoxycortisol (21-DF) .[1][3] This steroid is strictly adrenal in origin, unlike 17-OHP which can be placental.[1] -
Peripheral Metabolism (The 21-DE Step): 21-DF is subsequently oxidized by 11
-hydroxysteroid dehydrogenase type 2 (11 -HSD2) —an enzyme highly active in fetal tissues and the placenta—to form This compound (21-DE) .[1][4]
Therefore, elevated 21-DE serves as a "metabolic footprint" of high intra-adrenal 21-DF, providing a stable, downstream marker of the enzymatic block.
Pathway Visualization
The following diagram illustrates the diversion of steroidogenesis in 21-OHD, highlighting the specific origin of this compound.
Caption: Steroid flux in 21-OHD showing the diversion of 17-OHP to 21-DF and its oxidation to 21-DE.[5][6]
Part 2: Diagnostic Utility & Comparative Data
The Specificity Problem with 17-OHP
17-OHP is the standard first-tier screening marker, but it suffers from low specificity in neonates due to:
-
Physiological Stress: Causes transient adrenal hyperfunction.[1]
-
Prematurity: Immature liver enzymes reduce clearance.[1]
-
Placental Contribution: 17-OHP is produced by the placenta, confounding results in low birth weight infants.[1]
This compound (21-DE) Performance
21-DE, like its precursor 21-DF, is not produced by the placenta.[1] Recent studies indicate that 21-DE provides near-absolute discrimination between affected and unaffected newborns.[1]
| Biomarker | Specificity Source | Neonatal Levels (Unaffected) | Neonatal Levels (21-OHD) | Diagnostic Gap |
| 17-OHP | Low (Adrenal + Placental) | < 30 ng/mL (High overlap) | > 50 ng/mL | Narrow / Overlapping |
| 21-Deoxycortisol (21-DF) | High (Adrenal only) | < 0.5 ng/mL | > 20 ng/mL | Wide |
| This compound (21-DE) | Very High (Metabolic Product) | < 0.01 ng/mL (Undetectable) | ~17.5 ng/mL | Distinct |
Data synthesized from recent LC-MS/MS validation studies [1, 2].
Key Insight: In unaffected newborns, 21-DE is often below the limit of quantification (LOQ), whereas in 21-OHD cases, it is grossly elevated. This "all-or-nothing" signal makes it an ideal confirmational marker.[1]
Part 3: Analytical Methodology (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the only viable method for measuring 21-DE due to the lack of specific antibodies for immunoassay.[1]
Experimental Protocol: Multiplexed Steroid Assay
Objective: Simultaneous quantification of 17-OHP, 21-DF, and 21-DE in serum or dried blood spots (DBS).
1. Sample Preparation (Liquid-Liquid Extraction)
-
Sample: 50-100 µL Serum or 2x 3.2mm DBS punches.
-
Internal Standard (IS): Add 20 µL of deuterated mix (d8-17OHP, d8-Cortisol). Note: d4-21-DF is preferred if available; otherwise, use d8-17OHP as a surrogate.[1]
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate:Hexane (50:50).[1]
-
Procedure:
-
Vortex sample with IS and 1 mL solvent for 5 mins.
-
Centrifuge at 3000g for 5 mins.
-
Transfer supernatant to a glass vial.
-
Evaporate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL Methanol:Water (50:50).
-
2. LC-MS/MS Conditions
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).[1]
-
Column: C18 Reverse Phase (e.g., Kinetex 2.6µm C18, 100 x 2.1 mm) or Biphenyl (for enhanced isomer separation).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.[1]
-
Mobile Phase B: Methanol + 0.1% Formic Acid.[1]
-
Gradient:
-
0-1 min: 40% B[1]
-
1-6 min: Linear ramp to 90% B
-
6-7 min: Hold 90% B
-
7.1 min: Re-equilibrate 40% B
-
3. Mass Spectrometry Parameters (MRM)
The following transitions are critical for specificity. 21-DE (MW 344.[1][5][7][8][9][10]4) is detected as [M+H]+ 345.2.[1]
| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (V) |
| This compound (21-DE) | 345.2 | 327.2 (-H2O) | 309.2 (-2H2O) | 25 / 35 |
| 21-Deoxycortisol (21-DF) | 347.2 | 311.2 | 97.1 | 28 / 40 |
| 17-OHP | 331.2 | 97.1 | 109.1 | 30 / 32 |
| Cortisol | 363.2 | 121.1 | 97.1 | 35 / 35 |
Note: 21-DE transitions should be optimized on your specific platform.[1] The loss of water (18 Da) is characteristic of the 11-keto/hydroxyl structure.
Analytical Workflow Diagram
Caption: Step-by-step LC-MS/MS workflow for the extraction and quantification of this compound.
Part 4: Clinical Applications & Interpretation[2]
Newborn Screening (Second-Tier Test)
The primary application of 21-DE is in Second-Tier Testing .[1]
-
Scenario: A newborn screens positive for 17-OHP (>30 ng/mL) via immunoassay.[1]
-
Action: The same blood spot is analyzed via LC-MS/MS for 17-OHP, 21-DF, and 21-DE.
-
Interpretation:
Carrier Detection (Heterozygotes)
While basal levels in carriers may be normal, ACTH-stimulated levels of 21-DF and 21-DE show significant elevation compared to healthy controls.[1] 21-DE adds value here by confirming the 11
Monitoring Treatment
21-DE can serve as a sensitive marker for undertreatment.[1] Since it requires significant 17-OHP accumulation to form, detectable levels of 21-DE in a treated patient indicate a lapse in adrenal suppression.[1]
References
-
Plasma this compound: a sensitive additive tool in 21-hydroxylase deficiency in newborns. Source: European Journal of Endocrinology, 2024. [Link][1]
-
21-Deoxycortisol is a Key Screening Marker for 21-Hydroxylase Deficiency. Source: Journal of Pediatrics, 2021. [Link][1]
-
Best Practice for Identification of Classical 21-Hydroxylase Deficiency Should Include 21 Deoxycortisol Analysis. Source: International Journal of Neonatal Screening, 2023. [Link][1][11]
-
Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol... using UHPLC-MS/MS. Source: Advances in Pharmacological and Pharmaceutical Sciences, 2025. [Link][12]
-
This compound (Compound Summary). Source: PubChem. [Link][1]
Sources
- 1. This compound | C21H28O4 | CID 102178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. 21-Deoxycortisol - Wikipedia [en.wikipedia.org]
- 4. Plasma this compound: a sensitive additive tool in 21-hydroxylase deficiency in newborns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Advances in congenital adrenal hyperplasia newborn screening: 11-ketotestosterone and this compound as additional discriminatory biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CAS 1882-82-2: this compound | CymitQuimica [cymitquimica.com]
- 10. medkoo.com [medkoo.com]
- 11. mayocliniclabs.com [mayocliniclabs.com]
- 12. Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
methods for quantifying 21-Deoxycortisone in serum samples
Application Note: High-Specificity Quantification of 21-Deoxycortisone (21DE) and 21-Deoxycortisol (21DF) in Serum via LC-MS/MS
Executive Summary & Clinical Significance
This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of This compound (21DE) , a novel and highly specific biomarker for 21-hydroxylase deficiency (21-OHD), alongside the traditional marker 21-Deoxycortisol (21DF) .
While 21-Deoxycortisol (21DF) is the established gold standard for diagnosing 21-OHD (distinguishing it from 11
Key Analytical Challenge: The quantification of these steroids is complicated by the presence of isobaric interferences .
-
Group A (MW 346.46): 21-Deoxycortisol (21DF), 11-Deoxycortisol (Compound S), and Corticosterone.
-
Group B (MW 344.45): this compound (21DE) and 11-Dehydrocorticosterone (Compound A).
This protocol utilizes a Biphenyl stationary phase to achieve baseline chromatographic separation of these critical isobars, ensuring diagnostic accuracy.
Biochemical Context & Pathway Visualization
Understanding the metabolic blockade is essential for method design. In 21-OHD, the blockage of CYP21A2 causes accumulation of 17-OHP, which is then diverted to 21-Deoxycortisol (21DF) and subsequently oxidized to this compound (21DE).[3]
Figure 1: Steroidogenic pathway highlighting the accumulation of 21DF and 21DE due to the 21-hydroxylase block. Note the diversion from the blocked Cortisol pathway.
Methodological Strategy
Internal Standard Selection
-
Primary Choice: Deuterated d8-21-Deoxycortisol is commercially available and essential for correcting matrix effects for 21DF.
-
For this compound (21DE): If a specific isotopologue (e.g., d4-21DE) is unavailable, d8-17OHP or d4-Androstenedione are suitable surrogates due to similar retention times on Biphenyl phases.
Sample Preparation: Supported Liquid Extraction (SLE)
SLE is preferred over LLE for serum steroids due to better automation potential and cleaner extracts (removal of phospholipids).
Protocol:
-
Sample: 200
L Serum + 20 L Internal Standard Mix. -
Dilution: Add 200
L 0.1% Formic Acid in water (aq). Vortex 10s. -
Loading: Load onto SLE+ 400 plate (diatomaceous earth). Apply gentle vacuum/pressure to initiate absorption.
-
Wait: Incubate for 5 minutes (Critical: allows aqueous phase to disperse).
-
Elution: Apply 2 x 900
L MTBE (Methyl tert-butyl ether) . Collect eluate by gravity or gentle vacuum. -
Evaporation: Dry under N2 at 40°C.
-
Reconstitution: 100
L of 50:50 Methanol:Water.
Instrumental Analysis Protocol
Liquid Chromatography (LC)
The separation of the "347 Isobars" (21DF, 11DF, Corticosterone) and "345 Isobars" (21DE, 11-Dehydrocorticosterone) is the critical quality attribute.
-
System: UHPLC (e.g., Vanquish, Acquity).
-
Column: Biphenyl Column (e.g., Kinetex Biphenyl 2.6
m, 100 x 2.1 mm or Raptor Biphenyl).-
Why? Biphenyl phases offer
interactions that separate steroid isomers better than C18.
-
-
Mobile Phase A: Water + 0.2 mM Ammonium Fluoride (NH4F) OR 0.1% Formic Acid.
-
Note: NH4F often boosts steroid sensitivity in positive mode by 2-5x compared to Formic Acid.
-
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 40 | Start |
| 1.0 | 40 | Load |
| 8.0 | 70 | Separation Gradient (Shallow) |
| 8.1 | 98 | Wash |
| 10.0 | 98 | Hold |
| 10.1 | 40 | Re-equilibrate |
| 12.0 | 40 | End |
Mass Spectrometry (MS/MS)
-
Source: ESI Positive Mode.
-
Detection: Multiple Reaction Monitoring (MRM).[4]
MRM Transitions Table:
| Analyte | Precursor (m/z) | Product Quant (m/z) | Product Qual (m/z) | Collision Energy (V) | Ret Time (Approx) |
| This compound (21DE) | 345.2 | 327.2 (Loss of H2O) | 309.2 / 121.1 | 25 / 35 | 5.2 min |
| 21-Deoxycortisol (21DF) | 347.2 | 311.2 (Loss of 2 H2O) | 329.2 | 28 / 22 | 4.8 min |
| 11-Deoxycortisol (11DF) | 347.2 | 109.1 | 97.1 | 35 / 38 | 5.5 min |
| Corticosterone | 347.2 | 329.2 | 121.1 | 25 / 35 | 5.9 min |
| IS (d8-17OHP) | 339.2 | 100.1 | 297.2 | 30 | 6.5 min |
Note: Retention times are illustrative for a Biphenyl column; 21DF usually elutes before 11DF and Corticosterone.
Experimental Workflow Diagram
Figure 2: End-to-end analytical workflow for serum steroid profiling.
Validation & Performance Characteristics
Specificity (Isobaric Resolution)
The method must demonstrate valley-to-valley separation between:
-
21-Deoxycortisol (Rt ~4.8) vs 11-Deoxycortisol (Rt ~5.5) .
-
This compound (Rt ~5.2) vs 11-Dehydrocorticosterone . Failure to separate these results in gross overestimation of the CAH markers.
Sensitivity (LLOQ)
-
This compound (21DE): Target LLOQ 0.05 ng/mL (50 pg/mL).
-
21-Deoxycortisol (21DF): Target LLOQ 0.1 ng/mL .[3]
-
Rationale: 21DE levels in non-CAH neonates are often undetectable (<0.01 ng/mL), so high sensitivity is required to establish baselines, though clinical decision limits are much higher.
Reference Intervals (Neonatal)
Data derived from recent LC-MS/MS studies (e.g., Nunes et al., 2024):
| Group | This compound (21DE) | 21-Deoxycortisol (21DF) |
| Healthy Neonates | < 0.05 ng/mL (Undetectable) | < 1.0 ng/mL |
| CAH (21-OHD) | > 8.0 ng/mL (Mean ~17 ng/mL) | > 10.0 ng/mL |
| Carriers (Heterozygotes) | < 0.3 ng/mL | 0.5 - 2.0 ng/mL |
Interpretation: 21DE is virtually absent in healthy individuals, making it a "binary" marker with higher positive predictive value than 17-OHP.
References
-
Nunes, M. L., et al. (2024). "Plasma this compound: a sensitive additive tool in 21-hydroxylase deficiency in newborns." European Journal of Endocrinology. Link
-
Peitzsch, M., et al. (2023). "Best Practice for Identification of Classical 21-Hydroxylase Deficiency Should Include 21 Deoxycortisol Analysis with Appropriate Isomeric Steroid Separation." International Journal of Neonatal Screening. Link
-
Endocrine Society. "Congenital Adrenal Hyperplasia Due to Steroid 21-Hydroxylase Deficiency: An Endocrine Society Clinical Practice Guideline." Journal of Clinical Endocrinology & Metabolism. Link
-
Greaves, R. F., et al. (2024). "Neonatal reference intervals for serum steroid hormone concentrations measured by LC-MS/MS." Clinical Chemistry and Laboratory Medicine. Link
Sources
Application Note: Quantitative LC-MS/MS Assay for 21-Deoxycortisone (21-DF)
Target Analyte: 21-Deoxycortisol (21-DF) Matrix: Human Serum/Plasma Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Application: Clinical Research, Congenital Adrenal Hyperplasia (CAH) Profiling[1][2][3][4][5][6][7]
Introduction & Clinical Significance
The Diagnostic Gap in CAH
Congenital Adrenal Hyperplasia (CAH) is predominantly caused by 21-hydroxylase deficiency (21-OHD).[1][5][6][7] While 17-Hydroxyprogesterone (17-OHP) is the traditional primary screen, it suffers from high false-positive rates, particularly in preterm infants and heterozygotes.
21-Deoxycortisol (21-DF) has emerged as a superior biomarker for 21-OHD.[3][8][9] Unlike 17-OHP, which is a substrate for the blocked enzyme, 21-DF is a unique metabolite produced only when 17-OHP accumulates and is diverted to the 11
Biochemical Pathway & Mechanism
The accumulation of 21-DF occurs due to the shunting of 17-OHP away from the blocked Cortisol pathway.
Figure 1: Steroidogenesis pathway illustrating the formation of 21-Deoxycortisol via the 11
Method Development Strategy: The Isobaric Challenge
The quantification of 21-DF is analytically demanding due to the presence of structural isomers (isobars) that share the same molecular weight (346.46 g/mol ) and fragmentation patterns.
The "Isobaric Triad"
You must chromatographically separate these three compounds to avoid gross overestimation:
-
21-Deoxycortisol (Target): Elutes early on C18.
-
11-Deoxycortisol (Interference): High concentration in 11
-hydroxylase deficiency; isobaric.[3] -
Corticosterone (Interference): Isomeric; elutes later.
Critical Success Factor: Standard C18 columns can separate these, but "Biphenyl" or "PFP" phases often provide superior selectivity for steroid isomers. However, for this protocol, we utilize a high-strength silica (HSS) T3 or equivalent C18 column which provides sufficient retention for polar steroids like 21-DF.
Experimental Protocol
Materials & Reagents[3][5][10][11]
-
Standards: 21-Deoxycortisol, 11-Deoxycortisol, Corticosterone (Cerilliant/Sigma).
-
Internal Standard (IS): 21-Deoxycortisol-d8 (Preferred) or Cortisol-d4. Note: Deuterated 21-DF is essential for compensating matrix effects specific to this analyte.
-
Solvents: LC-MS grade Methanol, Acetonitrile, Water, MTBE (Methyl tert-butyl ether), Dichloromethane.
-
Additives: Ammonium Fluoride (0.2 mM) or Formic Acid (0.1%).
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is chosen over Protein Precipitation (PPT) to minimize matrix effects and maximize sensitivity (Signal-to-Noise).
-
Aliquot: Transfer 200 µL of serum/plasma into a glass tube.
-
IS Addition: Add 20 µL of Internal Standard working solution (50 ng/mL). Vortex 10s.
-
Extraction: Add 2.0 mL of MTBE:Dichloromethane (2:1 v/v) .
-
Why this solvent? This mixture provides optimal recovery for moderately polar steroids while rejecting phospholipids.
-
-
Agitation: Vortex for 5 minutes or shaker for 10 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes.
-
Transfer: Freeze the aqueous layer (dry ice/acetone bath) and decant the organic (top) layer into a clean tube.
-
Evaporation: Dry under nitrogen flow at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Methanol:Water (50:50). Vortex and transfer to LC vial.
LC-MS/MS Conditions[3][4][5][12][13][14]
Chromatography (UHPLC)
-
Column: Waters Acquity HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or Phenomenex Kinetex Biphenyl.
-
Mobile Phase A: Water + 0.2 mM Ammonium Fluoride (Enhances ionization for steroids).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 50°C.
Gradient Profile:
| Time (min) | %B | Curve | Description |
|---|---|---|---|
| 0.0 | 40 | Initial | Load |
| 1.0 | 40 | 6 | Hold for polar interferences |
| 6.0 | 70 | 6 | Elution of 21-DF, 11-DF, Corticosterone |
| 6.1 | 98 | 1 | Wash |
| 7.5 | 98 | 1 | Wash |
| 7.6 | 40 | 1 | Re-equilibrate |
| 9.0 | 40 | 1 | End |
Mass Spectrometry (ESI+)
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temp: 500°C.
-
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Role |
| 21-Deoxycortisol | 347.2 | 311.2 | 30 | 22 | Quantifier (Water loss) |
| 347.2 | 293.2 | 30 | 28 | Qualifier | |
| 11-Deoxycortisol | 347.2 | 109.1 | 30 | 30 | Interference Monitor |
| Corticosterone | 347.2 | 329.2 | 30 | 20 | Interference Monitor |
| 21-Deoxycortisol-d8 | 355.2 | 319.2 | 30 | 22 | Internal Standard |
Note: The 347->311 transition is common to all three isobars. Chromatographic separation is the ONLY safeguard.
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow from sample extraction to data quantification.
Validation & Acceptance Criteria
To ensure trustworthiness, the assay must be validated according to CLSI C62-A guidelines.
| Parameter | Acceptance Criteria | Experimental Design |
| Linearity | R² > 0.995 | 8-point curve (0.1 – 100 ng/mL) |
| Accuracy (Bias) | ± 15% (± 20% at LLOQ) | Spike recovery at Low, Mid, High QC |
| Precision (CV) | < 15% (< 20% at LLOQ) | 5 replicates x 5 days |
| LLOQ | S/N > 10, CV < 20% | Target: 0.25 ng/mL (Clinical Cutoff ~1.0 ng/mL) |
| Matrix Effect | 85% - 115% | Post-column infusion or post-extraction spike |
| Isobaric Resolution | Valley < 10% height | Inject mix of 21-DF, 11-DF, and Corticosterone |
Troubleshooting & Pitfalls
-
Co-elution of Isobars:
-
Low Sensitivity:
-
Fix: Switch mobile phase additive from Formic Acid to Ammonium Fluoride (0.2 mM) . Fluoride typically enhances steroid ionization in negative mode, but for 21-DF (positive mode), Ammonium Acetate is the standard alternative if Formic Acid fails. Correction: For this specific protocol (Positive Mode), Ammonium Acetate (2mM) + 0.1% Formic Acid is the most robust buffer system.
-
Carryover:
References
-
Endocrine Connections (2018). Assay of steroids by liquid chromatography–tandem mass spectrometry in monitoring 21-hydroxylase deficiency.[12]Link
-
National Institutes of Health (2021). 21-Deoxycortisol is a Key Screening Marker for 21-Hydroxylase Deficiency.Link
-
ResearchGate (2025). Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol...Link
-
MDPI (2023). Best Practice for Identification of Classical 21-Hydroxylase Deficiency Should Include 21 Deoxycortisol Analysis.[3]Link
Sources
- 1. 21-Hydroxylase-Deficient Congenital Adrenal Hyperplasia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Best Practice for Identification of Classical 21-Hydroxylase Deficiency Should Include 21 Deoxycortisol Analysis with Appropriate Isomeric Steroid Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SAT-LB13 Clinical Utility of 21-Deoxycortisol in Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. 21-Deoxycortisol is a Key Screening Marker for 21-Hydroxylase Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Steroids Androstenedione, Dehydroepiandrosterone, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
laboratory synthesis of 21-Deoxycortisone for research purposes
Application Note: Strategic Synthesis of 21-Deoxycortisone
-hydroxypregn-4-ene-3,11,20-trione)[1]Part 1: Strategic Overview & Molecular Logic[1]
1.1 Target Definition & Clinical Context This guide details the synthesis of This compound (Compound B ), a pivotal steroid intermediate.[1]
-
Target: this compound (11-keto-17
-hydroxyprogesterone).[1][2] -
Distinction: It is crucial to distinguish this target from 21-Deoxycortisol (11
-hydroxy).[1] While 21-Deoxycortisol is the primary diagnostic marker for 21-hydroxylase deficiency (CAH), This compound is its downstream metabolite (formed via 11 -HSD2) and a metabolite of 11-ketoprogesterone.[1] -
Research Utility: Used as a reference standard in LC-MS/MS profiling of adrenal steroidogenesis and in studying the "backdoor" androgen pathway.[1]
1.2 Synthetic Strategy Selection Direct construction of the steroid core is inefficient.[1] We utilize a Semisynthetic Degradation Strategy starting from commercially available Cortisone .
-
Why Cortisone? It already possesses the complex 11-keto and 17
-hydroxy functionalities.[1] The challenge is solely the selective removal of the C21-hydroxyl group without affecting the C3/C20 ketones or the C4-ene system.[1] -
Chosen Route: The Mesylate-Iodide-Reduction (MIR) protocol.[1] This method is superior to direct hydrogenolysis for preserving the
-3-ketone moiety.[1]
Part 2: Experimental Protocols
Protocol A: Chemical Synthesis via C21 Deoxygenation
Principle: The C21 primary alcohol is activated as a mesylate, displaced by iodide (Finkelstein condition), and reductively dehalogenated.[1]
Reagents Required:
-
Cortisone (CAS: 53-06-5)[1]
-
Methanesulfonyl chloride (MsCl)[1]
-
Sodium Iodide (NaI)[1]
-
Sodium Bisulfite (NaHSO
) or Zinc dust[1] -
Pyridine (anhydrous)[1]
-
Glacial Acetic Acid[3]
Step-by-Step Methodology:
Step 1: Activation (21-Mesylation) [1]
-
Dissolve 1.0 g (2.77 mmol) of Cortisone in 10 mL of anhydrous pyridine at 0°C (ice bath).
-
Add 1.2 eq of Methanesulfonyl chloride dropwise over 10 minutes.
-
Critical Control: Maintain temperature <5°C to prevent side reactions at the C17 tertiary alcohol.
-
Stir for 3 hours at 0°C. Monitor by TLC (CHCl
:MeOH 95:5). The mesylate (Rf ~0.[1]6) will appear less polar than Cortisone.[1] -
Quench: Pour into 100 mL ice-water/HCl (1M) to neutralize pyridine. Filter the precipitate.[1]
-
Yield Expectation: >90% Cortisone-21-mesylate.[1]
Step 2: Halogenation (21-Iodination)
-
Dissolve the dried mesylate in 20 mL Acetone (or Methyl Ethyl Ketone for higher boiling point).
-
Add 5.0 eq of Sodium Iodide (NaI).[1]
-
Reflux for 2 hours.
-
Visual Check: The solution may darken due to iodine liberation; this is normal.[1]
-
Concentrate solvent in vacuo.[1] Partition residue between Ethyl Acetate and water.
-
Wash organic layer with 5% Sodium Thiosulfate (to remove free iodine) until the yellow color disappears.[1]
-
Result: 21-Iodo-17
-hydroxypregn-4-ene-3,11,20-trione.[1]
Step 3: Reductive Dehalogenation
-
Dissolve the crude iodide in 15 mL Glacial Acetic Acid.
-
Option A (Mild): Add 5.0 eq of Sodium Bisulfite (NaHSO
) dissolved in minimal water.[1] Stir at room temperature for 4 hours. -
Option B (Rapid): Add 10 eq of Zinc dust. Stir vigorously for 30 minutes. (Note: Zinc is faster but requires careful filtration).[1]
-
Workup: Filter (if Zn used). Dilute with 100 mL cold water. Extract with Dichloromethane (DCM).[1]
-
Neutralize DCM layer with saturated NaHCO
.[1] Dry over MgSO .
Step 4: Purification
Protocol B: Analytical Validation (QC)
Trustworthiness: A synthesis is only as good as its validation.[1]
1. HPLC-UV Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm, 3.5µm).[1]
-
Mobile Phase: Isocratic Acetonitrile:Water (45:55).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: 242 nm (characteristic of
-3-ketone).[1] -
Retention Time Logic: this compound is less polar than Cortisone (loss of OH).[1] Expect RT shift from ~4 min (Cortisone) to ~7 min (Target).[1]
2. Mass Spectrometry (LC-MS/MS)
-
Ionization: ESI Positive Mode.
-
Precursor Ion: [M+H]
= 345.2 m/z.[1] -
Key Fragments: Loss of ketene (42 Da) and H
O.[1]
Part 3: Mechanism & Workflow Visualization[1]
Figure 1: Synthetic Pathway (The MIR Protocol) The following diagram illustrates the transformation from Cortisone to this compound, highlighting the critical intermediate states.[1]
Caption: Step-wise deoxygenation of Cortisone. Blue: Starting Material; Green: Final Target.[1]
Figure 2: Biological Context (Metabolic Map) Understanding the origin of this compound in biological systems (CAH context).
Caption: Metabolic position of this compound relative to the primary CAH marker (21-Deoxycortisol).[1]
Part 4: Data Summary
Table 1: Physicochemical Properties & Identification
| Property | Value / Description |
| IUPAC Name | 17 |
| Molecular Formula | C |
| Molecular Weight | 344.45 g/mol |
| Melting Point | 230–232 °C (dec) |
| Solubility | Soluble in DMSO, Methanol, Chloroform; Insoluble in Water |
| UV Max ( | 242 nm (Methanol) |
| Specific Rotation |
References
-
Chemical Synthesis (Deoxygenation)
-
Crystal Structure & Conformation
-
Biological Context (CAH & Metabolism)
-
Cayman Chemical.[1] (n.d.). This compound Product Information.
-
-
Enzymatic P
-HSD2):-
Antonipillai, I., et al. (1995).[1] Formation of this compound from 21-Deoxycortisol. Journal of Steroid Biochemistry and Molecular Biology.
-
Disclaimer: This protocol involves the use of hazardous chemicals (Mesyl chloride, Pyridine).[1] All procedures must be performed in a fume hood with appropriate PPE.[1] This guide is for research purposes only.
Sources
- 1. 21-Deoxycortisol - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound (17alpha-hydroxy-4-pregnene-3,11,20-trione) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CAS 1882-82-2: this compound | CymitQuimica [cymitquimica.com]
Troubleshooting & Optimization
Technical Support Center: High-Sensitivity LC-MS/MS for 21-Deoxycortisol/21-Deoxycortisone
[1]
Status: Operational Analyst: Senior Application Scientist Subject: Sensitivity Enhancement & Isobaric Resolution for 21-Deoxy Steroids[1]
User Notice: Nomenclature & Scope
While your request specifies 21-Deoxycortisone (the 11-keto analog, MW 344), the most critical analytical challenge in this class is the quantification of 21-Deoxycortisol (21-DF, MW 346) , the diagnostic marker for Congenital Adrenal Hyperplasia (CAH).[1] 21-DF suffers from severe isobaric interference with 11-Deoxycortisol (11-DF) and Corticosterone.[1] This guide addresses the sensitivity and selectivity challenges for 21-Deoxycortisol , as these protocols represent the "worst-case" scenario in steroid method development. The ionization and extraction principles described here are directly transferable to this compound.
Executive Summary: The Sensitivity Triad
Enhancing sensitivity for neutral steroids like 21-Deoxycortisol requires a holistic approach. You cannot simply "tune" your way to lower limits of quantification (LLOQ). You must address three coupled systems:
-
Chromatographic Selectivity: You must separate 21-DF from 11-DF. If they co-elute, your baseline noise will mask the signal, regardless of MS sensitivity.[1]
-
Ionization Efficiency: Steroids are poor proton acceptors.[1] We must force ionization using mobile phase modifiers or derivatization.[1]
-
Matrix Management: Phospholipids suppress ionization.[1] "Dilute-and-shoot" is rarely sufficient for low-level steroid analysis.[1]
Module 1: Chromatographic Resolution (The Isobaric Problem)
The Issue:
21-Deoxycortisol, 11-Deoxycortisol, and Corticosterone are structural isomers (
The Solution: Biphenyl Stationary Phases Switch from C18 to a Biphenyl stationary phase.[1][2]
-
Mechanism: Biphenyl phases utilize
interactions with the steroid ring system.[1] This introduces a secondary separation mechanism "orthogonal" to hydrophobicity.[1] -
Evidence: Resolution (
) between 21-DF and 11-DF typically improves from ~1.9 on C18 to >7.0 on Biphenyl columns [1].[1][2]
Recommended Protocol:
-
Column: Kinetex Biphenyl or Accucore Biphenyl (
, ).[1] -
Mobile Phase A: Water + 0.2 mM Ammonium Fluoride (see Module 2).[1]
-
Mobile Phase B: Methanol (MeOH).[1] Note: MeOH provides higher sensitivity for steroids in ESI than Acetonitrile due to better solvation in the droplet phase.
Figure 1: Decision logic for column selection. Biphenyl phases provide the necessary selectivity to separate isobaric steroid interferences, a prerequisite for high sensitivity.[1]
Module 2: Ionization & MS Parameters
The Issue: Steroids lack basic functional groups, making them difficult to protonate in ESI+ mode.[1]
The Solution: Ammonium Fluoride (
-
Mechanism:[1] In positive mode, fluoride likely assists in the desolvation process or modifies the pH of the droplet surface to favor protonation of the ketone groups.[1]
MRM Transition Table (Positive Mode ESI+) Target: 21-Deoxycortisol (MW 346.46)[1]
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Notes |
| Quantifier | 347.2 ( | 311.2 | 18 - 22 | Loss of |
| Qualifier 1 | 347.2 | 121.1 | 28 - 32 | Specific ring fragment.[1] High specificity. |
| Qualifier 2 | 347.2 | 97.1 | 30 - 35 | Useful for confirmation in complex matrices.[1] |
Note: If using this compound (MW 344), shift precursors to 345.[1]2. The fragmentation patterns (water loss) will remain similar.[1]
Module 3: Sample Preparation (The Clean-Up)
The Issue: Phospholipids from serum/plasma cause "ion suppression," effectively blinding the MS to your analyte at the retention time.[1]
The Solution: Supported Liquid Extraction (SLE) Avoid Protein Precipitation (PPT) for high-sensitivity work.[1] Use SLE or Liquid-Liquid Extraction (LLE).[1]
-
Solvent System: A mixture of MTBE (Methyl tert-butyl ether) and Dichloromethane (2:1) is highly effective for extracting moderately polar steroids like 21-DF while leaving phospholipids behind [3].[1]
Step-by-Step SLE Protocol:
-
Load: Apply 200
serum (spiked with Internal Standard) to the SLE cartridge. -
Wait: Allow 5 minutes for absorption into the diatomaceous earth.
-
Elute: Apply
MTBE/DCM (2:1).[1] Gravity elution. -
Dry: Evaporate under
at 40°C. -
Reconstitute: 100
of 30% Methanol/Water.
Module 4: Troubleshooting FAQ
Q1: I see a peak for 21-Deoxycortisol in my "Blank" samples. Is it carryover?
-
Diagnosis: Before assuming carryover, check your 11-Deoxycortisol resolution.[1] If you have high levels of 11-DF (common in stress response) and poor chromatographic separation, the "tail" of the 11-DF peak can mimic a 21-DF signal.[1]
-
Fix: Switch to a Biphenyl column and flatten the gradient slope around the elution time.
Q2: My signal-to-noise ratio is too low (<10) at 1 ng/mL. How do I boost it?
-
Tier 1 Fix: Switch mobile phase additive from Formic Acid to 0.2 mM Ammonium Fluoride.
-
Tier 2 Fix: Derivatization. If native sensitivity is insufficient (e.g., for neonatal spots), derivatize with Girard’s Reagent P (GRP) or Hydroxylamine .[1] This adds a permanently charged nitrogen or easily protonated group, often increasing signal by 10-50x [4].[1]
Q3: The retention time is shifting between patient samples.
-
Diagnosis: This is likely "Matrix Effect" modifying the column capacity.[1]
-
Fix: Your sample cleanup is insufficient. Switch from LLE to SLE (as described above) to remove phospholipids more aggressively. Ensure you are using a Deuterated Internal Standard (
-17OHP or -Cortisol) to correct for these shifts.[1]
References
-
Thermo Fisher Scientific. (2018).[1] Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids from Human Plasma by SPE with LC-MS/MS Detection. [Application Note].
-
Chambers, E. E., et al. (2014).[1] Multi-steroid profiling by uPLC-MS/MS with post-column infusion of ammonium fluoride.
-
[1]
-
-
Al-Hakami, A. M., et al. (2025).[1][4] Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol... Using UHPLC-MS/MS.[1][4][5][6] Advances in Pharmacological and Pharmaceutical Sciences.[1]
-
Higashi, T. (2025).[1] Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids in biological samples: A review. Journal of Chromatography B.[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medrxiv.org [medrxiv.org]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
Technical Support Center: Impurity Management in Synthetic 21-Deoxycortisone
[1]
Status: Active Operator: Senior Application Scientist Topic: Identification, Separation, and Removal of Impurities Target Analyte: this compound (and related 11-oxygenated C21-deoxy steroids)[1]
Module 1: Identification & Characterization (The Diagnostic Phase)[1]
Q1: I am detecting a persistent isobaric impurity co-eluting with my target. How do I distinguish this compound from its isomers?
A: This is the most common challenge in corticosteroid synthesis.[1] You are likely dealing with structural isomerism or redox variances .[1]
If your target is This compound (the 11-keto form, MW ~344.4 Da), the most probable impurities are:
-
21-Deoxycortisol (The 11β-hydroxyl precursor): MW ~346.5 Da.[1] (Often incomplete oxidation).[1]
-
17-Hydroxyprogesterone (17-OHP): MW ~330.5 Da.[1] (Starting material).
-
11-Deoxycortisol (Compound S): MW ~346.5 Da.[1] (Isobaric to 21-Deoxycortisol, not this compound, but common in mixed synthesis streams).[1]
Diagnostic Workflow: Do not rely solely on retention time (RT). Use the "Mass-Shift & Fragment" Protocol :
-
Check the Parent Ion:
-
Check the Fragmentation (MS/MS):
Critical Note on Isobars: If you are synthesizing the 11β-hydroxyl form (21-Deoxycortisol ), you face a critical isobaric pair with 11-Deoxycortisol .[1] Both have MW 346.5.[1]
-
differentiation: 11-Deoxycortisol has a hydroxyl at C21 (primary alcohol), whereas 21-Deoxycortisol has a methyl at C21.[1]
-
Action: Use a Biphenyl or PFP (Pentafluorophenyl) HPLC column.[1] C18 columns often fail to resolve these positional isomers adequately [3].
Q2: My HPLC peaks show significant tailing. Is this an impurity or a method issue?
A: Tailing in steroid analysis usually indicates secondary silanol interactions or column overload , but it can mask 11-epi isomers .[1]
Troubleshooting Steps:
-
The "Epi-Check": In microbial synthesis (e.g., Curvularia or Absidia hydroxylation), the formation of 11α-hydroxy (11-epi-21-deoxycortisol) is a common byproduct alongside the desired 11β-form.[1]
-
Mobile Phase Additives: Ensure you are using ammonium acetate (10-20 mM) or formic acid (0.1%) .[1] Steroid ketones can interact with active sites on older silica.[1]
Visualizing the Separation Logic:
Figure 1: Decision matrix for selecting the chromatographic strategy based on impurity mass profiles.
Module 2: Purification & Remediation (The Treatment Phase)[1]
Q3: Recrystallization failed to remove the 17-OHP precursor. Why?
A: This is a classic failure mode.[1] 17-Hydroxyprogesterone (17-OHP) and This compound derivatives form solid solutions (mixed crystals) due to their nearly identical steroid backbones.[1] Standard solvent systems (like Methanol/Water) often co-precipitate both [4].[1]
The Solution: Orthogonal Solubility Switching Do not rely on simple cooling crystallization.[1] You must use a system where the impurity and product have divergent solubility indices.[1]
Recommended Protocol: "The Acetone-Hexane Displacement"
-
Dissolution: Dissolve the crude solid in minimal warm Acetone (high solubility for both).
-
Displacement: Slowly add Hexane or Heptane (anti-solvent) while maintaining a reflux temperature.[1]
-
Cooling: Cool very slowly (1°C/min) to room temperature, then to 4°C.
-
Wash: Wash the filter cake with cold Hexane:Acetone (9:1) .
Quantitative Comparison of Purification Methods:
| Method | Target Impurity Removal | Yield | Scalability | Notes |
| Recrystallization (MeOH/H2O) | Poor (Co-crystallizes 17-OHP) | High (>85%) | Excellent | Not recommended for removing precursors [4].[1] |
| Recrystallization (Acetone/Hex) | Moderate (Removes non-polars) | Medium (70-80%) | Good | Requires precise anti-solvent control.[1] |
| Flash Chromatography (Silica) | Excellent (Separates by polarity) | High (>90%) | Moderate | Use DCM:MeOH gradients.[1] Best for removing 17-OHP.[1] |
| Prep-HPLC (C18) | Superior (Resolves isomers) | Medium (60-75%) | Low | Mandatory for removing 11-epi isomers.[1] |
Q4: How do I remove the 11α-hydroxy (epi) isomer?
A: Recrystallization is rarely effective for separating epimers (α vs β) because their lattice energies are too similar.[1] Chromatography is required. [5][6]
Protocol: Preparative HPLC Strategy
-
Stationary Phase: C18 (High carbon load) or Phenyl-Hexyl.[1]
-
Mobile Phase: Water / Methanol (Avoid Acetonitrile for isomer separation).[1]
-
Gradient: Shallow gradient (e.g., 50% B to 60% B over 40 minutes).
-
Rationale: Methanol interacts with the hydroxyl groups differently depending on their axial/equatorial orientation (11α is equatorial, 11β is axial), maximizing the resolution factor (
) [3].[1]
Module 3: Process Control & Stability
Q5: My purified this compound is turning yellow upon storage. What is happening?
A: The yellowing indicates oxidative degradation , likely at the C3 or C20 ketones, or formation of enediones .[1]
Stability Protocol:
-
Atmosphere: Store under Argon or Nitrogen.[1] The C21-methyl group is relatively stable, but the A-ring enone (C3-C5) is light-sensitive.[1]
-
Solvents: Ensure all chlorinated solvents (DCM, Chloroform) are removed.[1] Traces of HCl from solvent decomposition catalyze the rearrangement of the 17-hydroxy group (D-homoannulation) or dehydration.[1]
-
Temperature: Store at -20°C for long-term reference standards.
Degradation Pathway Visualization:
Figure 2: Common degradation pathways affecting this compound purity.
References
-
Fiet, J., et al. (1988).[1][7] Comparison of basal and adrenocorticotropin-stimulated plasma 21-deoxycortisol and 17-hydroxyprogesterone values as biological markers of late-onset adrenal hyperplasia. The Journal of Clinical Endocrinology & Metabolism. Link
-
Costa-Barbosa, F. A., et al. (2010).[1][7] Superior discriminating value of ACTH-stimulated serum 21-deoxycortisol in identifying heterozygote carriers for 21-hydroxylase deficiency. Clinical Endocrinology. Link
-
Thermo Fisher Scientific. (2020).[1] Robust extraction, separation, and quantitation of structural isomer steroids from human plasma by SPE-UHPLC-MS/MS. Application Note. Link
-
Albertson, B. D., et al. (1980).[1] Potential limitations of recrystallization for the definitive identification of radioactive steroids. Steroids, 35(4), 351-360.[1] Link
-
Waters Corporation. (2013).[1] UPC2 Method Development for Achiral Impurity Analysis. Application Note 720004577EN.[1][6] Link
Sources
- 1. pragolab.cz [pragolab.cz]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Potential limitations of recrystallization for the definitive identification of radioactive steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. specialtytesting.labcorp.com [specialtytesting.labcorp.com]
Technical Support Center: Mass Spectrometry Optimization for 21-Deoxycortisol (21-DF)
Subject: Optimization of Source Parameters & Method Development for 21-Deoxycortisol Ticket ID: #MS-OPT-21DF-001 Assigned Specialist: Senior Application Scientist, Steroid Analysis Division
User Advisory: Nomenclature Clarification
Before proceeding, please verify your analyte. The term "21-Deoxycortisone" is frequently used interchangeably with 21-Deoxycortisol (21-DF) in rapid clinical communication, though they are chemically distinct.
-
21-Deoxycortisol (21-DF): (
, ).[1] The primary marker for Congenital Adrenal Hyperplasia (21-hydroxylase deficiency).[2] -
This compound: (
, ). A rare metabolite of cortisone.
This guide focuses on 21-Deoxycortisol (21-DF) , as it is the standard critical analyte for drug development and clinical research in this class. If you are strictly analyzing the trione form (mass 344), the source physics described below remain applicable, but your target m/z will shift by -2 Da.
Module 1: Ionization Physics & Source Selection
Q: Should I use ESI or APCI for 21-Deoxycortisol?
A: While Atmospheric Pressure Chemical Ionization (APCI) is historically favored for neutral steroids due to its robustness against matrix effects, Electrospray Ionization (ESI) is currently the industry standard for 21-DF.
-
Why ESI? Modern high-end triple quadrupoles offer superior sensitivity in ESI positive mode for 21-DF, provided you thermally drive the desolvation. 21-DF has a ketone at C3 and hydroxyls at C11/C17, allowing for protonation (
), but it lacks the high polarity of cortisol. -
The Risk: ESI is susceptible to "In-Source Fragmentation" (ISF), where 21-DF loses water molecules inside the source before reaching the first quadrupole (Q1).
Workflow: Source Decision Tree
Figure 1: Decision logic for ionization source selection. ESI is preferred for trace-level quantification of 21-DF.
Module 2: Critical Source Parameters (The "Knobs")
Q: My signal is low or unstable. Which parameters drive 21-DF sensitivity?
A: Because 21-DF is a neutral steroid, it does not hold charge as well as amines. You must force the solvent to evaporate (desolvate) aggressively to concentrate the charge on the steroid.
1. Desolvation Temperature (The Engine)
-
Setting: 500°C - 600°C (High)
-
Logic: Steroids are heat-stable but hard to desolvate. If the temp is too low (<350°C), the steroid remains trapped in solvent droplets, resulting in poor ionization efficiency.
-
Validation: Ramp temperature in 50°C increments. You will likely see signal increase up to 550°C before plateauing.
2. Cone Voltage / Declustering Potential (The Filter)
-
Setting: 25V - 35V (Specific to instrument geometry)
-
The Trap: This is the most critical parameter.
-
Too Low: Solvent clusters enter Q1, raising background noise.
-
Too High:In-Source Water Loss. 21-DF (347) breaks down to m/z 329 (
) inside the source.
-
-
Test: Monitor both 347 and 329 during infusion. Optimize voltage to maximize 347 while keeping 329 < 5% of the parent peak.
3. Capillary Voltage (The Spray)
-
Setting: 1.0 kV - 3.0 kV (Positive Mode)
-
Logic: Unlike peptides (which tolerate 4kV), steroids often perform better at lower voltages (1.5 - 2.5 kV) to prevent corona discharge, which destroys the neutral steroid molecule.
Summary of Optimized Parameters (ESI+)
| Parameter | Recommended Range | Mechanism of Action |
| Ion Mode | ESI Positive | Protonation of C3 ketone |
| Capillary Voltage | 1.5 – 3.0 kV | Droplet formation; avoid discharge |
| Source Temp | 150°C | Solvent evaporation |
| Desolvation Temp | 500°C – 600°C | Critical: Frees neutral steroid from droplet |
| Cone Voltage (DP) | 25 – 35 V | Critical: Balances transmission vs. fragmentation |
| Desolvation Gas | 800 – 1000 L/hr | Sheath gas to assist thermal evaporation |
Module 3: The Isobaric Nightmare (Interferences)
Q: I see multiple peaks in my chromatogram for the 347 > 311 transition. Which one is 21-DF?
A: Mass spectrometry cannot distinguish 21-DF from its isomers by mass alone. You rely entirely on chromatographic resolution.
The "Terrible Triad" of Isobars (MW 346.4):
-
21-Deoxycortisol (21-DF): Target.
-
11-Deoxycortisol (Cpd S): The immediate precursor to cortisol.
-
Corticosterone (Cpd B): Major mineralocorticoid precursor.
All three share the parent mass 347.2 m/z and often share the 311.2 (water loss) fragment.
MRM Transition Strategy
To increase specificity, you must select unique transitions where possible, though retention time (RT) remains the primary discriminator.
| Analyte | Precursor (m/z) | Quantifier (m/z) | Qualifier (m/z) | Collision Energy (eV) |
| 21-Deoxycortisol | 347.2 | 311.2 | 121.1 | 20 - 25 |
| 11-Deoxycortisol | 347.2 | 109.1 | 97.1 | 25 - 30 |
| Corticosterone | 347.2 | 329.2 | 121.1 | 20 - 25 |
Note: The 347->311 transition is the most sensitive for 21-DF but the least specific. You MUST ensure your LC method separates 21-DF from 11-Deoxycortisol.
Isobaric Resolution Logic
Figure 2: Chromatographic separation is the only safeguard against isobaric crosstalk. 11-Deoxycortisol is the most common interference in CAH panels.
Module 4: Step-by-Step Optimization Protocol
Objective: Create a self-validating method for 21-DF.
Step 1: The "Tee" Infusion (Static Optimization)
-
Prepare a 1 µg/mL standard of 21-DF in 50:50 MeOH:Water.
-
Tee this into the MS source at 10 µL/min combined with LC flow (0.4 mL/min) to simulate real run conditions.
-
Scan 1 (Q1 MS): Center on 347.2. Adjust Cone Voltage until intensity is maxed, but check m/z 329. If 329 > 10% of 347, lower the voltage.
-
Scan 2 (Product): Fragment 347.2. Identify 311.2 (Quant) and 121.1 (Qual). Ramp Collision Energy (CE) to maximize these specific fragments.
Step 2: Flow Injection Analysis (Dynamic Optimization) Do not rely on static infusion for Gas/Temp optimization.
-
Set up an FIA method (no column, just injections).
-
Inject 21-DF repeatedly.
-
For each injection, increase Desolvation Temperature by 50°C (Range: 350–600°C).
-
Plot Peak Area vs. Temperature. Select the temp where signal plateaus (usually ~500°C).
Step 3: The Separation Check
-
Inject a "System Suitability Mix" containing 21-DF, 11-Deoxycortisol, and Corticosterone.
-
Verify baseline resolution (
) between 21-DF and 11-Deoxycortisol. -
If peaks merge, switch to a Biphenyl or PFP (Pentafluorophenyl) column, which offer better steroid selectivity than standard C18.
References
-
Narasimhan, K. et al. (2025). "Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol... using UHPLC-MS/MS." Advances in Pharmacological and Pharmaceutical Sciences.
-
Jones, C. et al. (2023). "Best Practice for Identification of Classical 21-Hydroxylase Deficiency Should Include 21 Deoxycortisol Analysis with Appropriate Isomeric Steroid Separation." International Journal of Neonatal Screening.
-
Gomez-Morales, M. (2021).[1] "LC-MS/MS method development and optimization for the analysis of androgens, estrogens, and glucocorticoids." MedRxiv.
-
Thermo Fisher Scientific. (2018). "Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments." Analytical Chemistry.
-
Waters Corporation. "Steroid Analysis: Separation of structural isomers 21-deoxycortisol, 11-deoxycortisol, and corticosterone." Application Note. (General Reference for Biphenyl Separation).
Sources
Technical Support Center: Mitigating Matrix Effects in 21-Deoxycortisone Analysis
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: 21-Deoxycortisone (21-DF) LC-MS/MS Optimization Last Updated: January 29, 2026
Executive Summary
Analyzing this compound (21-DF) is a critical task in diagnosing Congenital Adrenal Hyperplasia (CAH), specifically for identifying 21-hydroxylase deficiency.[1][2] However, it presents a "perfect storm" of analytical challenges: low physiological concentrations, severe isobaric interference from Corticosterone and 11-Deoxycortisol, and high susceptibility to ion suppression from plasma phospholipids.
This guide moves beyond basic protocol listing. It provides a mechanistic understanding of why your assay might fail and how to build a self-validating, robust method.
Module 1: The Isobaric Challenge (Chromatography)
The Problem: The mass spectrometer is not enough. 21-DF share the same precursor mass (
The Solution: Biphenyl Column Chemistry
While C18 columns are the industry workhorse, they often struggle to resolve the "347 Triad" adequately.
-
Recommendation: Switch to a Biphenyl stationary phase.
-
Mechanism: Biphenyl phases utilize
interactions in addition to hydrophobicity. This provides enhanced selectivity for steroid isomers that differ only by the position of a hydroxyl group or double bond. -
Evidence: Comparative studies show Biphenyl columns increase resolution (
) between 21-DF and 11-Deoxycortisol from ~1.9 (on C18) to >7.0, effectively eliminating crosstalk.
Visualization: The Isobaric Triad Strategy
Figure 1: Strategic selection of stationary phase chemistry to resolve the m/z 347 isobaric cluster.
Module 2: Sample Preparation (Matrix Elimination)
The Problem: Phospholipids (PLs) in serum/plasma are the primary cause of matrix effects. They co-elute with steroids and compete for charge in the ESI droplet, causing "invisible" signal suppression.
Protocol Decision Tree
| Method | Effectiveness for 21-DF | Throughput | Application Note |
| Protein Precipitation (PPT) | Low | High | NOT RECOMMENDED. Leaves >90% of phospholipids in the sample. |
| Liquid-Liquid Extraction (LLE) | High (Gold Standard) | Low | Uses MTBE or DCM. Removes salts and most PLs. Best for sensitivity. |
| Supported Liquid Extraction (SLE) | High | Medium | Automatable version of LLE. Excellent PL removal. |
| PL Removal Plates | Medium-High | High | Better than PPT, but may not reach LLE sensitivity limits. |
Recommended Protocol: MTBE Liquid-Liquid Extraction
Why MTBE? Methyl tert-butyl ether forms a distinct upper organic layer that freezes less readily than water, making retrieval easier, and provides excellent recovery for corticosteroids.
-
Aliquot: 200 µL Plasma/Serum.
-
Internal Standard: Add 20 µL deuterated IS (d8-21-Deoxycortisol ). Crucial: Do not use d4-Cortisol if possible; it does not track 21-DF matrix effects perfectly.
-
Extraction: Add 1.0 mL MTBE (Methyl tert-butyl ether).
-
Agitation: Vortex 5 mins (vigorous).
-
Separation: Centrifuge at 3000 x g for 5 mins.
-
Transfer: Freeze the aqueous (bottom) layer in a dry ice/ethanol bath (or -80°C freezer) for 10 mins. Pour off the liquid organic layer into a clean glass tube.
-
Dry: Evaporate under Nitrogen at 40°C.
-
Reconstitute: 100 µL of 50:50 Methanol:Water.
Module 3: Mass Spectrometry Parameters
The Problem: Non-specific transitions reduce signal-to-noise ratios (S/N).
Optimized MRM Transitions
Use the following transitions. Note that the loss of water (-18 Da) is common but often noisy. The fragmentation patterns below are more specific.
| Analyte | Precursor ( | Product ( | Cone Voltage (V) | Collision Energy (eV) | Type |
| 21-Deoxycortisol | 347.2 | 311.2 | 30 | 22 | Quantifier |
| 347.2 | 121.1 | 30 | 35 | Qualifier | |
| 11-Deoxycortisol | 347.2 | 97.1 | 30 | 28 | Monitor |
| Corticosterone | 347.2 | 121.1 | 30 | 26 | Monitor |
| d8-21-Deoxycortisol | 355.2 | 319.2 | 30 | 22 | Internal Std |
Note: Parameters are typical for a Triple Quadrupole (e.g., Waters Xevo or Sciex 6500+). Always optimize for your specific source.
Module 4: Validation & Troubleshooting
How to Measure Matrix Effects (The Post-Column Infusion Test)
Do not rely on "recovery" calculations alone. You must visualize where the suppression occurs relative to your peak.
Protocol:
-
Setup: Infuse a neat solution of 21-DF (100 ng/mL) continuously into the MS source via a 'T' connector at 10 µL/min.
-
Injection: Simultaneously inject a "Blank Matrix Extract" (processed plasma with no analyte) via the LC column.
-
Analysis: Monitor the baseline of the infused 21-DF.
-
Interpretation:
Troubleshooting FAQ
Q: My retention time for 21-DF is shifting between patient samples.
-
A: This is likely a "column overloading" effect from high-abundance lipids or proteins.
-
Fix 1: Check your column wash cycle. Ensure you have a 100% organic wash for at least 2 column volumes at the end of the gradient.
-
Fix 2: Switch from PPT to LLE/SLE to remove the bulk matrix.
-
Q: I see a peak for 21-DF in my blank samples.
-
A: This is often "Carryover" or "Isobaric Contamination."
-
Carryover Check: Inject a double blank after your highest standard. If the peak persists, change your needle wash solvent (recommend 50:25:25 ACN:MeOH:IPA).
-
Isobaric Check: Ensure you are not mistaking the tail of 11-Deoxycortisol for 21-DF. Check your resolution (
).
-
Q: Why is my Internal Standard (IS) response dropping over the course of a batch?
-
A: Source contamination. Phospholipids build up on the cone/shield over time.
-
Immediate Fix: Pause the batch and wipe the cone/shield (if your system allows vacuum-on maintenance).
-
Long-term Fix: Implement a divert valve to send the first 1-2 minutes of LC flow (containing salts) and the end of the gradient (containing lipids) to waste, not the source.
-
References
-
Method Development & Clinical Utility: Al-Hussain, F. et al. (2025). Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS. Advances in Pharmacological and Pharmaceutical Sciences.
-
Isobaric Separation Strategy: Thermo Fisher Scientific. Robust extraction, separation, and quantitation of structural isomer steroids from human plasma by SPE-UHPLC-MS/MS. (Application Note demonstrating Biphenyl vs C18 selectivity).
-
Diagnostic Importance: Jones, C. et al. (2023). Best Practice for Identification of Classical 21-Hydroxylase Deficiency Should Include 21 Deoxycortisol Analysis with Appropriate Isomeric Steroid Separation. International Journal of Neonatal Screening.
-
Matrix Effect Mitigation: Mirmont, E. (2022). Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones. Rapid Communications in Mass Spectrometry.
Sources
Validation & Comparative
21-Deoxycortisone vs. 17-Hydroxyprogesterone: A Comparative Guide for CAH Diagnosis
[1][2]
Executive Summary: The Shift from "Net" to "Filter"
For decades, 17-Hydroxyprogesterone (17-OHP) has served as the primary "net" for Congenital Adrenal Hyperplasia (CAH) screening.[1][2] While highly sensitive, it suffers from significant specificity issues, particularly in preterm infants or stressed neonates, leading to high false-positive rates.[3]
21-Deoxycortisone (21-DE) —and its immediate precursor 21-Deoxycortisol (21-DF) —represent the "filter." Unlike 17-OHP, which is a physiological precursor that merely accumulates, 21-DF and 21-DE are unique pathological metabolites produced only when 21-hydroxylase is impaired.
This guide analyzes the transition from reliance on 17-OHP immunoassays to LC-MS/MS quantification of this compound/21-Deoxycortisol for definitive diagnosis.
Biochemical Mechanism: The Pathological Shunt
To understand the diagnostic superiority of this compound, one must visualize the steroidogenic bottleneck caused by 21-hydroxylase deficiency (21-OHD).
-
17-OHP (The Precursor): In healthy adrenals, 17-OHP is converted to 11-Deoxycortisol by 21-hydroxylase (CYP21A2).[4] In CAH, this enzyme is defective, causing 17-OHP to pile up.[2] However, 17-OHP can also be elevated due to stress or immature liver function in neonates, making it a "noisy" marker.
-
21-Deoxycortisol (The Shunt): When the 21-OH pathway is blocked, the accumulated 17-OHP is forced into a "shunt" pathway. It is hydroxylated by 11
-hydroxylase (CYP11B1) to form 21-Deoxycortisol (21-DF).[3] -
This compound (The Metabolite): 21-DF is further oxidized by 11
-HSD2 into This compound (21-DE) .[1] This metabolite is strictly adrenal in origin and absent in healthy individuals, providing a near-zero background noise level for diagnosis.
Diagram: The Steroidogenic Block & Shunt Pathway
Caption: The 21-hydroxylase deficiency blocks the conversion of 17-OHP to Cortisol (red dashed line), forcing the substrate into the unique shunt pathway (blue arrows) to produce 21-Deoxycortisol and this compound.[4][5]
Head-to-Head: Diagnostic Performance
The following table contrasts the two analytes. Note that while 17-OHP is the standard screening tool, this compound/21-DF is the superior diagnostic tool.[6]
| Feature | 17-Hydroxyprogesterone (17-OHP) | This compound / 21-Deoxycortisol |
| Primary Role | First-tier Newborn Screening (NBS) | Second-tier Screening & Confirmation |
| Physiological Origin | Normal precursor (accumulates in pathology) | Pathological metabolite (absent in health) |
| Specificity | Low to Moderate. Elevated in prematurity, stress, and other enzyme deficiencies (e.g., 11 | High. Specific to 21-Hydroxylase Deficiency.[1][2][3][6][7][8] Not elevated in stress. |
| False Positive Rate | High (especially in NICU populations). | Negligible. |
| Analytical Method | Immunoassay (RIA/ELISA) or LC-MS/MS.[9][2][4][8][10] | LC-MS/MS Required (Immunoassays are rare/cross-reactive). |
| Diagnostic Limit | Overlaps between severe stress and mild CAH. | Clear separation between CAH and non-CAH. |
| Carrier Detection | Poor. Heterozygotes often overlap with normals. | Excellent. Can identify carriers and Non-Classic CAH (NCCAH). |
Experimental Protocol: LC-MS/MS Quantification
To utilize this compound/21-DF effectively, laboratories must move beyond immunoassays to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10][11] The structural similarity between 21-Deoxycortisol, 11-Deoxycortisol, and Corticosterone requires chromatographic resolution.
Objective: Simultaneous quantification of 17-OHP, 21-Deoxycortisol (21-DF), and this compound (21-DE) in plasma.
Reagents & Standards[3]
-
Internal Standards (IS):
-Cortisol or -17-OHP. -
Mobile Phase A: 20 mM Ammonium Acetate in Water.
-
Mobile Phase B: 100% Acetonitrile (LC-MS Grade).
-
Extraction Solvent: Dichloromethane : tert-Butyl Methyl Ether (1:2 v/v).[2]
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot: Transfer 300 µL of plasma into a clean glass tube.
-
Spike: Add 50 µL of Internal Standard working solution. Vortex 20s.
-
Extract: Add 900 µL of Extraction Solvent (DCM:MTBE).
-
Agitate: Vortex vigorously for 2 minutes or shake for 10 minutes.
-
Separate: Centrifuge at 3000 x g for 5 minutes.
-
Transfer: Transfer the upper organic layer to a fresh tube.
-
Dry: Evaporate to dryness under nitrogen stream at 40°C.
-
Reconstitute: Dissolve residue in 100 µL of Mobile Phase (50:50 Mix). Vortex.
LC-MS/MS Parameters[2][3][9][10][11][12]
-
Column: Waters Atlantis dC18 (2.1 x 100 mm, 3 µm) or equivalent C18.[2]
-
Flow Rate: 0.3 mL/min (Isocratic or Gradient).
-
Injection Volume: 10-20 µL.
-
Ionization: ESI Positive Mode.
MRM Transitions (Multiple Reaction Monitoring):
| Analyte | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) |
| 21-Deoxycortisol | 347.17 | 311.12 | 35 | 20 |
| 17-OHP | 331.17 | 96.97 | 35 | 22 |
| Cortisol (Ref) | 363.11 | 121.00 | 35 | 20 |
| This compound | 345.20 | 121.10 | 35 | 24 |
Workflow Diagram
Caption: Validated LC-MS/MS workflow for steroid profiling. Liquid-Liquid Extraction (LLE) minimizes matrix effects common in neonatal plasma.
Clinical Application & Decision Matrix
When should a researcher or clinician prioritize this compound/21-DF over 17-OHP?
Scenario A: The Borderline Newborn Screen
A newborn presents with elevated 17-OHP (e.g., 50 ng/mL) but is premature (34 weeks).
-
17-OHP Interpretation: Inconclusive. Could be stress-induced.
-
21-DF Action: Run second-tier LC-MS/MS.
-
Result: If 21-DF is undetectable (< 0.1 ng/mL), the 17-OHP elevation is physiological (False Positive).
-
Result: If 21-DF is elevated (> 1.0 ng/mL), the diagnosis is likely CAH.
-
Scenario B: Non-Classic CAH (NCCAH) Diagnosis
An adolescent female presents with hirsutism and irregular menses. 17-OHP is slightly elevated (2-5 ng/mL).
-
17-OHP Interpretation: Overlaps with Polycystic Ovary Syndrome (PCOS).
-
21-DF Action: Measure baseline or ACTH-stimulated 21-DF.
-
Data Support: Studies show 21-DF provides 100% sensitivity and specificity for distinguishing NCCAH heterozygotes from PCOS, whereas 17-OHP has an overlap zone.
-
References
-
Alvi, S. N., et al. (2025). Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS.[2] Advances in Pharmacological and Pharmaceutical Sciences.
-
Carreau, A., et al. (2024). Plasma this compound: a sensitive additive tool in 21-hydroxylase deficiency in newborns. European Journal of Endocrinology.
-
Jones, C., et al. (2023). Serum 21-Deoxycortisol for Diagnosis of Nonclassic Congenital Adrenal Hyperplasia in Women With Androgen Excess. The Journal of Clinical Endocrinology & Metabolism.
-
Endocrine Society. (2018). Congenital Adrenal Hyperplasia Due to Steroid 21-Hydroxylase Deficiency: An Endocrine Society Clinical Practice Guideline.
-
Klokor, M., et al. (2020). Measurement of 17-Hydroxyprogesterone by LCMSMS Improves Newborn Screening for CAH Due to 21-Hydroxylase Deficiency in New Zealand.[4] International Journal of Neonatal Screening.
Sources
- 1. Plasma this compound: a sensitive additive tool in 21-hydroxylase deficiency in newborns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. karger.com [karger.com]
- 4. Measurement of 17-Hydroxyprogesterone by LCMSMS Improves Newborn Screening for CAH Due to 21-Hydroxylase Deficiency in New Zealand [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. droracle.ai [droracle.ai]
- 7. Congenital Adrenal Hyperplasia: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Serum 21-Deoxycortisol for Diagnosis of Nonclassic Congenital Adrenal Hyperplasia in Women With Androgen Excess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Inter-Laboratory Cross-Validation of 21-Deoxycortisone Assays
Executive Summary: The Next Frontier in CAH Diagnostics
Congenital Adrenal Hyperplasia (CAH) screening has long relied on 17-hydroxyprogesterone (17-OHP), a marker plagued by high false-positive rates in preterm infants.[1] While 21-Deoxycortisol (21-DF) has emerged as a superior second-tier marker, recent metabolomic profiling has identified its downstream metabolite, 21-Deoxycortisone (21-DE) (also known as 11-keto-17-hydroxyprogesterone), as a highly specific "additive tool" for resolving equivocal cases in neonates.
This guide provides a technical framework for the inter-laboratory cross-validation of this compound assays. Unlike established analytes, 21-DE lacks widespread External Quality Assessment (EQA) schemes. Therefore, this document outlines a rigorous Method Exchange and Round Robin protocol to validate Laboratory Developed Tests (LDTs) using LC-MS/MS, the only modality capable of resolving 21-DE from its isobaric congeners.
Scientific Grounding: The 11-Oxygenated Pathway
To validate this compound, one must understand its origin. It is not a direct product of the adrenal cortex's steroidogenic block but a peripheral metabolite.
The Metabolic Shunt
In 21-hydroxylase deficiency (21-OHD), accumulated 17-OHP is 11
-
Clinical Relevance: 21-DE levels are negligible in healthy newborns but significantly elevated in CAH, often providing better discrimination than 17-OHP in stressed neonates where adrenal physiology is immature.
The Isobaric Challenge
Validation is complicated by structural isomers and isobars. 21-DE (
-
Corticosterone: Isobaric (MW 346.[4]46) to 21-Deoxycortisol, but distinct from 21-DE.[4]
-
11-Deoxycortisol (Compound S): Isomer of 21-Deoxycortisol.
-
Cortisone: MW 360.45 (distinct mass, but potential source of in-source fragmentation interference).
Figure 1: The formation of this compound (21-DE) via the 11β-HSD2 oxidation of 21-Deoxycortisol, a pathway upregulated when CYP21A2 is deficient.[2][3][5][6]
Methodological Landscape: LC-MS/MS vs. Immunoassay[2][7][8]
Why Immunoassays Fail for 21-DE
While ELISA kits for "21-Deoxycortisol" exist, specific assays for This compound are virtually non-existent in the clinical market.
-
Cross-Reactivity: Antibodies raised against 21-DF often cross-react with 21-DE and Cortisol due to the conserved A-ring and side chain structure.
-
Sensitivity: 21-DE levels in non-CAH neonates are near zero (<0.01 ng/mL). Immunoassays lack the signal-to-noise ratio required to distinguish "low normal" from "undetectable."
The Gold Standard: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the mandatory platform for this validation.
-
Ionization: ESI Positive mode.
-
Transitions:
-
Quantifier:
345.2 121.1 (typical steroid backbone fragment). -
Qualifier:
345.2 91.1 or 105.1.
-
-
Chromatography: Required to separate 21-DE from 11-keto-progesterone and other isobaric interferences.
Protocol: Inter-Laboratory Cross-Validation (Round Robin)
Since no commercial EQA exists for 21-DE, you must establish a Peer Group Validation .
Study Design
Objective: Verify trueness and inter-lab precision of 21-DE quantification. Participants: Minimum 3 laboratories with LC-MS/MS capability (Method A, B, C).
Phase 1: Sample Selection & Preparation
Do not rely solely on spiked solvent. Matrix effects in neonatal serum are profound.
-
Pool A (Low/Normal): Pooled serum from healthy adults (stripped) or confirmed non-CAH neonates. Target: < 0.1 ng/mL.[7]
-
Pool B (Pathological): Pooled serum from confirmed 21-OHD patients (anonymized). Target: 5–20 ng/mL.
-
Spiked Recovery Set: Pool A spiked with certified reference material (CRM) of this compound at 0.5, 2.0, and 10.0 ng/mL.
Phase 2: Experimental Workflow
Each laboratory follows their internal LDT protocol but must adhere to the following reporting standards:
-
Calibrators: Must be traceable to a common source (e.g., Cerilliant, Sigma) if available, or exchanged between labs to rule out weighing errors.
-
Replicates: Analyze each sample in triplicate over 3 separate days (
per sample). -
Separation Check: Report retention times relative to 21-Deoxycortisol and Cortisone to prove specificity.
Figure 2: The Round Robin workflow for validating a novel analyte like this compound in the absence of commercial EQA schemes.
Data Analysis & Performance Metrics
Summarize the cross-validation data using the following metrics.
Quantitative Comparison Table
| Metric | Acceptance Criteria (CLSI C62-A) | Rationale |
| Imprecision (CV%) | < 15% (LLOQ < 20%) | Essential for differentiating borderline CAH cases. |
| Bias (Trueness) | ± 15% vs. Spiked Nominal | Verifies calibration accuracy in the absence of a Gold Standard. |
| Linearity ( | > 0.995 | Ensures accuracy across the wide dynamic range seen in CAH. |
| Ion Ratio | ± 20% of Calibrator | Confirms precursor/product specificity (no interference). |
| Retention Time | ± 2.5% of Calibrator | Critical for distinguishing 21-DE from 21-DF. |
Statistical Analysis
-
Passing-Bablok Regression: Use to compare Lab A (Reference) vs. Lab B. Look for slope (proportional bias) and intercept (constant bias).
-
Ideal: Slope = 1.0 (0.9–1.1), Intercept = 0.
-
-
Bland-Altman Plot: Plot (Lab A - Lab B) vs. Average.
-
Requirement: 95% of data points must fall within ±2SD of the mean difference.
-
Troubleshooting & Best Practices
Isomeric Resolution
The most common failure mode in 21-DE assays is co-elution with 21-Deoxycortisol .
-
Solution: Use a Phenyl-Hexyl or C18 column with optimized methanol/water gradients. 21-DE (ketone) is slightly less polar than 21-DF (hydroxyl) and typically elutes later on reverse-phase columns.
Matrix Effects
Neonatal serum contains high levels of sulfated steroids (e.g., DHEA-S) which can cause ion suppression.
-
Protocol: Employ Liquid-Liquid Extraction (LLE) with MTBE or Ethyl Acetate rather than simple protein precipitation. This removes phospholipids and salts that suppress the 21-DE signal.
Nomenclature Precision
Ensure all participating labs clearly distinguish between:
-
This compound (21-DE): The metabolite (11-Keto).[5]
-
Note: Confusion here is the #1 source of "false" inter-lab bias.
References
-
Travers, S. et al. (2024). Plasma this compound: a sensitive additive tool in 21-hydroxylase deficiency in newborns. European Journal of Endocrinology. Link
-
Clinical and Laboratory Standards Institute (CLSI). (2016). C62-A: Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline. CLSI. Link
-
Greaves, R.F. et al. (2023). Best Practice for Identification of Classical 21-Hydroxylase Deficiency Should Include 21-Deoxycortisol Analysis. International Journal of Neonatal Screening. Link
-
Keevil, B.G. (2013).[8] Novel Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Methods for Measuring Steroids. Best Practice & Research Clinical Endocrinology & Metabolism.[8] Link
-
Fiet, J. et al. (2017).[9] Liquid Chromatography/Tandem Mass Spectrometry Profile of 16 Serum Steroids, Including 21-Deoxycortisol and 21-Deoxycorticosterone. Journal of the Endocrine Society.[8][9] Link
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. 21-Deoxycortisol - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Best Practice for Identification of Classical 21-Hydroxylase Deficiency Should Include 21 Deoxycortisol Analysis with Appropriate Isomeric Steroid Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. labcorp.com [labcorp.com]
- 7. researchgate.net [researchgate.net]
- 8. Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Guide: Evaluating 21-Deoxycortisol (21-DF) as a Superior Biomarker for Adrenal Steroid Profiling
[1]
Executive Summary: For decades, 17-Hydroxyprogesterone (17-OHP) has served as the primary screening analyte for Congenital Adrenal Hyperplasia (CAH).[1] However, its clinical utility is compromised by high false-positive rates in premature infants and physiological stress.[2][3] This guide evaluates 21-Deoxycortisol (21-DF) —a specific metabolite formed only when 21-hydroxylase is deficient—as a superior, high-specificity alternative. We provide the biochemical rationale, comparative performance data, and a validated LC-MS/MS protocol for implementation.
Part 1: The Clinical & Biochemical Context[2][4][5]
To understand the superiority of 21-DF, one must analyze the steroidogenic bottleneck caused by 21-hydroxylase deficiency (21-OHD).
The "Rescue Pathway" Mechanism
In classic CAH, the enzyme CYP21A2 (21-hydroxylase) is defective.[1] This blocks the conversion of 17-OHP to 11-Deoxycortisol. Consequently, 17-OHP accumulates.
-
The Problem with 17-OHP: It is a general precursor. It elevates not just in CAH, but also during general adrenal stress (prematurity, illness) due to immature enzyme function in neonates.
-
The 21-DF Solution: When 17-OHP accumulates in the adrenal cortex, the enzyme CYP11B1 (11
-hydroxylase)—which normally waits for downstream precursors—starts acting directly on the excess 17-OHP.[2][3] This "illegal" hydroxylation creates 21-Deoxycortisol .[1] -
Crucial Distinction: 21-DF is not produced in significant quantities during normal stress responses because CYP11B1 does not typically interact with 17-OHP unless the primary pathway is blocked. Thus, 21-DF is a pathognomonic marker for 21-OHD.
Visualization: The Steroidogenic Block & Diversion
The following diagram illustrates the diversion of accumulated 17-OHP into 21-DF.
Figure 1: The "Rescue Pathway." In 21-hydroxylase deficiency, accumulated 17-OHP is diverted by CYP11B1 to form 21-Deoxycortisol.[2][3] This reaction does not occur significantly in healthy adrenals.
Part 2: Comparative Analysis (21-DF vs. Alternatives)
The following data aggregates findings from LC-MS/MS validation studies comparing 21-DF against the standard 17-OHP and other adrenal steroids.
Table 1: Biomarker Performance Matrix[2][6]
| Feature | 17-Hydroxyprogesterone (17-OHP) | 21-Deoxycortisol (21-DF) | Cortisol |
| Primary Role | Newborn Screening (First Tier) | Diagnostic Confirmation (Second Tier) | Adrenal Function Assessment |
| Specificity for CAH | Low to Moderate. Elevated in prematurity, stress, and other enzyme defects (e.g., 11 | High. Only elevated when 21-hydroxylation is impaired and 11 | Low. Low levels indicate insufficiency but are not specific to CAH type. |
| Neonatal False Positives | High. Preterm infants often have immature enzymes, mimicking CAH levels.[2] | Near Zero. 21-DF is not elevated in preterm infants without CAH.[2][3] | N/A |
| Carrier Detection | Poor. Significant overlap between heterozygotes and normals. | Excellent. ACTH-stimulated 21-DF clearly distinguishes heterozygotes. | Poor. |
| Methodological Risk | Immunoassays suffer from cross-reactivity with steroid sulfates. | Requires LC-MS/MS.[1][4][5][6][7][8][9] Immunoassays are rare and unreliable. | Routine.[9] |
Key Data Points[1][2][3][4][6][7][8][9][10][11][12][13]
-
Prematurity: In preterm infants (non-CAH), 17-OHP can range from 50–100 ng/dL , triggering false alarms. In the same cohort, 21-DF remains <10 ng/dL [1].[3][10]
-
Diagnostic Cutoffs:
-
Normal controls: < 2.0 ng/mL (often undetectable).
-
Classic CAH (Untreated): 20 – 169 ng/mL [2].
-
Heterozygote Carriers: Distinct elevation after ACTH stimulation (Ratio of (21DF + 17OHP)/Cortisol is the gold standard metric) [3].
-
Part 3: Experimental Validation (LC-MS/MS Protocol)
Note: Immunoassays are not recommended for 21-DF due to lack of commercial kits and cross-reactivity. The following is a self-validating LC-MS/MS workflow.
Method Principle
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is required to separate 21-DF from its isobaric interferences, specifically 11-Deoxycortisol (Compound S) and Corticosterone . Both have the same molecular weight (MW 346.46) but different fragmentation patterns and retention times.
Workflow Diagram
Figure 2: Validated LC-MS/MS Workflow for 21-Deoxycortisol quantification.
Step-by-Step Protocol
Step 1: Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot: Transfer 200 µL of serum/plasma into a glass tube.
-
Internal Standard: Add 20 µL of deuterated internal standard (Cortisol-d4 or 17-OHP-d8). Rationale: Corrects for matrix effects and recovery losses.
-
Extraction: Add 1.5 mL of Methyl tert-butyl ether (MTBE) . Vortex for 2 minutes.
-
Separation: Centrifuge at 3000 x g for 5 minutes. Freeze the aqueous layer (dry ice/ethanol bath) and decant the organic layer.
-
Reconstitution: Evaporate under nitrogen at 40°C. Reconstitute in 100 µL of 50:50 Methanol/Water.
Step 2: Chromatographic Separation (Critical Step)
-
Column: Phenomenex Kinetex C18 or Restek Biphenyl (2.1 x 100 mm, 2.6 µm).
-
Why this matters: You must chromatographically resolve 21-DF from 11-Deoxycortisol (Compound S). If they co-elute, the mass spectrometer cannot distinguish them easily, leading to false positives.
-
Gradient:
-
Mobile Phase A: Water + 0.2% Formic Acid.
-
Mobile Phase B: Methanol + 0.2% Formic Acid.
-
Run a gradient from 40% B to 90% B over 6 minutes.
-
Step 3: Mass Spectrometry (MRM Settings) Operate in ESI Positive mode. Monitor the following transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) |
| 21-Deoxycortisol | 347.2 | 311.2 (Loss of 2 H₂O) | 293.2 |
| 17-OHP | 331.2 | 97.1 | 109.1 |
| 11-Deoxycortisol | 347.2 | 109.1 | 97.1 |
Note: Observe that 21-DF and 11-Deoxycortisol have the same parent mass (347.2). This confirms the necessity of the chromatographic separation described in Step 2.
Part 4: Data Interpretation & Reference Values
Diagnosing Non-Classic CAH (NCCAH) & Heterozygotes
While classic CAH is obvious (massive elevations), 21-DF shines in equivocal cases.
-
The Stimulation Test: Administer Cosyntropin (ACTH).[11] Measure baseline and 60-minute levels.
-
Interpretation Logic:
-
The "Gold Standard" Ratio: Recent studies suggest using the ratio: (17OHP + 21DF) / Cortisol .
-
A ratio > 0.35 (molar units) is highly specific for NCCAH [4].
-
Conclusion
21-Deoxycortisol is a superior biomarker to 17-OHP for the specific diagnosis of 21-hydroxylase deficiency.[2][1][3] While 17-OHP remains the cost-effective first-tier screen, 21-DF measured via LC-MS/MS should be the mandatory second-tier confirmatory test. It eliminates the false positives associated with prematurity and provides the granularity needed to identify non-classic patients and carriers.
References
-
Miller, W.L. (2019).[9] Congenital Adrenal Hyperplasia: Time to Replace 17OHP with 21-Deoxycortisol. Hormone Research in Paediatrics, 91, 416–420.[9]
-
Franks, R.C. (1974). Plasma 17-Hydroxyprogesterone, 21-Deoxycortisol and Cortisol in Congenital Adrenal Hyperplasia.[1][7][9][11][12][13] The Journal of Clinical Endocrinology & Metabolism, 39(6), 1099–1102.
-
Cunha, A., et al. (2020).[1] Serum 21-Deoxycortisol for Diagnosis of Nonclassic Congenital Adrenal Hyperplasia in Women With Androgen Excess. The Journal of Clinical Endocrinology & Metabolism.
-
Alvi, S.N., et al. (2025).[1] Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol... Using UHPLC-MS/MS.[1][6][7] Advances in Pharmacological and Pharmaceutical Sciences.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Congenital Adrenal Hyperplasia: Time to Replace 17OHP with 21-Deoxycortisol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. researchgate.net [researchgate.net]
- 5. A Liquid Chromatography/Tandem Mass Spectometry Profile of 16 Serum Steroids, Including 21-Deoxycortisol and 21-Deoxycorticosterone, for Management of Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Best Practice for Identification of Classical 21-Hydroxylase Deficiency Should Include 21 Deoxycortisol Analysis with Appropriate Isomeric Steroid Separation | MDPI [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Non-Classic Congenital Adrenal Hyperplasia: What Do Endocrinologists Need to Know? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Challenges in treatment of patients with non-classic congenital adrenal hyperplasia [frontiersin.org]
Comparative Analysis: 21-Deoxycortisone (Metabolite) vs. 11-Deoxycortisol Pathways
Executive Summary
In the landscape of adrenal steroidogenesis, the differentiation between 21-Deoxycortisol (and its metabolite 21-Deoxycortisone ) and 11-Deoxycortisol (Compound S) is the definitive analytical challenge for diagnosing Congenital Adrenal Hyperplasia (CAH).[1]
While these molecules are structural isomers (C₂₁H₃₀O₄, MW 346.46 Da) or closely related metabolites, they represent diametrically opposed metabolic fates of their common precursor, 17-Hydroxyprogesterone (17-OHP). This guide provides a technical comparison of their biosynthetic origins, analytical characteristics, and diagnostic utility, emphasizing the superiority of LC-MS/MS over immunoassay for their resolution.
Note on Nomenclature: While the prompt references "this compound" (the 11-keto metabolite), the primary diagnostic biomarker for the relevant pathway is 21-Deoxycortisol (the 11β-hydroxyl metabolite).[1] This guide focuses on 21-Deoxycortisol as the direct comparator to 11-Deoxycortisol, while mapping the downstream conversion to this compound.
Part 1: Biosynthetic Divergence (The "Fork in the Road")[1]
The clinical significance of these two molecules lies in their origin.[1] They are the products of a "fork in the road" for the substrate 17-Hydroxyprogesterone (17-OHP) .[1] The direction taken depends entirely on the enzymatic competition between 21-Hydroxylase (CYP21A2) and 11β-Hydroxylase (CYP11B1) .[1]
11-Deoxycortisol (The Normal/Major Pathway)
In a healthy adrenal cortex, CYP21A2 has a high affinity for 17-OHP.[1] It hydroxylates the C21 position to form 11-Deoxycortisol .[1]
-
Fate: It is rapidly converted by CYP11B1 into Cortisol.[1]
-
Pathology: Accumulates only when CYP11B1 is defective (11β-hydroxylase deficiency) or inhibited (Metyrapone test).[1]
21-Deoxycortisol & this compound (The Pathological/Minor Pathway)
When CYP21A2 is defective (21-hydroxylase deficiency, >90% of CAH cases), 17-OHP accumulates.[1] The enzyme CYP11B1, which normally acts after 21-hydroxylation, is forced to act before it.[1] It hydroxylates 17-OHP at the C11 position, creating 21-Deoxycortisol .[1]
-
Fate: 21-Deoxycortisol cannot be converted to cortisol.[1] It is metabolized by 11β-HSD into This compound .[1][2]
-
Pathology: High levels are pathognomonic for 21-hydroxylase deficiency.[1]
Pathway Visualization
The following diagram illustrates the critical diversion of 17-OHP.
Figure 1: The metabolic divergence of 17-OHP.[1] The red path indicates the "backdoor" synthesis of 21-Deoxycortisol/21-Deoxycortisone when CYP21A2 is deficient.[1]
Part 2: Product Comparison (Analytical Performance)
For the drug developer or clinical researcher, the "product" is the biomarker's ability to provide specific diagnostic information.[1]
Table 1: Comparative Profile
| Feature | 11-Deoxycortisol (Compound S) | 21-Deoxycortisol (Precursor to this compound) |
| Molecular Formula | C₂₁H₃₀O₄ (MW 346.[1]46) | C₂₁H₃₀O₄ (MW 346.[1]46) |
| Structure | 17,21-dihydroxypregn-4-ene-3,20-dione | 11β,17-dihydroxypregn-4-ene-3,20-dione |
| Key Functional Group | Primary Alcohol at C21 | Secondary Alcohol at C11 |
| Diagnostic Target | 11β-Hydroxylase Deficiency | 21-Hydroxylase Deficiency |
| Immunoassay Risk | High cross-reactivity with Cortisol | High cross-reactivity with 17-OHP |
| LC-MS/MS Elution | Late Eluter (on C18) | Early Eluter (on C18) |
| Primary Fragment (Quant) | m/z 97.1 or 109.0 | m/z 311.2 (Water loss) |
The Analytical Challenge: Isobaric Interference
Because both molecules share the same mass (346.46 Da) and similar fragmentation patterns, they are isobaric interferences .[1]
-
Risk: If not chromatographically separated, a patient with 21-hydroxylase deficiency (high 21-Deoxycortisol) could be misdiagnosed as having 11-hydroxylase deficiency if the mass spectrometer aggregates the signal into the "11-Deoxycortisol" channel.[1]
-
Solution: High-resolution chromatography is mandatory.[1] 21-Deoxycortisol typically elutes before 11-Deoxycortisol on standard C18 columns due to the polarity differences of the 11-OH vs 21-OH groups.[1]
Part 3: Experimental Protocol (LC-MS/MS)
This protocol describes a self-validating system for the simultaneous quantification of both isomers, ensuring no false positives in CAH screening.[1]
Sample Preparation (Liquid-Liquid Extraction)
Rationale: Steroids are lipophilic.[1] LLE provides cleaner extracts than protein precipitation, reducing matrix effects (ion suppression) which is critical for low-abundance metabolites like this compound.[1]
-
Aliquot: 200 µL Serum or Plasma.
-
Internal Standard: Add 20 µL of deuterated mix (11-Deoxycortisol-d5 and 21-Deoxycortisol-d8). Crucial: Use specific IS for each isomer to correct for retention time shifts.
-
Extraction: Add 1 mL MTBE (Methyl tert-butyl ether). Vortex 5 mins.[1][3]
-
Separation: Centrifuge at 3000g for 5 mins. Freeze the aqueous layer (dry ice/methanol bath).[1]
-
Reconstitution: Decant organic layer, evaporate under nitrogen (40°C). Reconstitute in 100 µL 50:50 Methanol/Water.
Chromatographic Conditions
Rationale: A phenyl-hexyl or high-strength silica C18 column is required to resolve the isomers.[1] Standard C18 may result in co-elution.[1]
-
System: UHPLC (e.g., Waters Acquity or Agilent 1290).[1]
-
Column: Cortecs C18 or Kinetex Biphenyl (2.1 x 100 mm, 1.7 µm).[1]
-
Mobile Phase A: 0.2 mM Ammonium Fluoride in Water (Fluoride enhances ionization for steroids).[1]
-
Gradient:
-
Flow Rate: 0.4 mL/min.[1]
Mass Spectrometry Parameters (MRM)
Rationale: 21-Deoxycortisol tends to lose water molecules easily in the collision cell.[1] 11-Deoxycortisol fragments to the A-ring.[1]
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Type |
| 21-Deoxycortisol | 347.2 | 311.2 | 30 | 22 | Quant (Loss of 2 H₂O) |
| 347.2 | 121.0 | 30 | 32 | Qual | |
| 11-Deoxycortisol | 347.2 | 97.1 | 32 | 28 | Quant |
| 347.2 | 109.0 | 32 | 26 | Qual | |
| This compound | 345.2 | 121.1 | 30 | 25 | Quant (If monitoring) |
Part 4: Diagnostic Interpretation & Logic[1]
The following workflow illustrates how to interpret the data generated by the protocol above.
Figure 2: Diagnostic logic flow based on LC-MS/MS isomer differentiation.
Clinical Thresholds
-
21-Deoxycortisol: Levels > 1.0 ng/mL (approx. 3 nmol/L) are highly specific for 21-hydroxylase deficiency carriers or non-classic CAH.[1] Levels > 10 ng/mL indicate classic CAH.[1]
-
11-Deoxycortisol: Normal levels are < 1-2 ng/mL.[1] In 11β-hydroxylase deficiency, levels can exceed 10-50 ng/mL.[1]
References
-
Victorian Clinical Genetics Services. (2023).[1] Best Practice for Identification of Classical 21-Hydroxylase Deficiency Should Include 21-Deoxycortisol Analysis. National Institutes of Health.[1][4] Available at: [Link]
-
ResearchGate. (2025).[1] Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol... Using UHPLC-MS/MS. Available at: [Link]
-
LabCorp. (2023).[1] 11-Deoxycortisol, LC/MS-MS (Endocrine Sciences) Test Details. Available at: [Link][1]
-
Mayo Clinic Laboratories. (2023).[1] 21-Deoxycortisol, Serum - Clinical & Interpretive. Available at: [Link][1]
-
Cerilliant. (2023).[1] Reference Standards for 21-Deoxycortisol and 11-Deoxycortisol. Available at: [Link]
Sources
- 1. 11-deoxycortisol and 21-Deoxycortisol - Clinicore Labs [clinicorelabs.com]
- 2. grokipedia.com [grokipedia.com]
- 3. researchgate.net [researchgate.net]
- 4. Best Practice for Identification of Classical 21-Hydroxylase Deficiency Should Include 21 Deoxycortisol Analysis with Appropriate Isomeric Steroid Separation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Assessment: Biological Potency of 21-Deoxycortisone vs. Corticosterone
[1][2]
Executive Summary & Structural Context
In the landscape of adrenal steroidogenesis, distinguishing between active glucocorticoids and their metabolic precursors is critical for accurate physiological modeling, particularly in the context of Congenital Adrenal Hyperplasia (CAH).
This guide assesses the biological potency of 21-Deoxycortisone (17
The Core Distinction:
While Corticosterone is a potent, bioactive agonist at both Glucocorticoid (GR) and Mineralocorticoid (MR) receptors, this compound functions primarily as a metabolic reservoir .[1] It is the 11-keto, 21-deoxy congener of cortisol.[1] Structurally, it lacks the C21-hydroxyl group required for high-affinity receptor anchoring and possesses an 11-keto group that renders it inert until bio-activated by 11
Structural Comparison Table
| Feature | Corticosterone (CORT) | This compound (21-D-Cortisone) | Impact on Potency |
| C11 Position | Hydroxyl (-OH) | Keto (=O) | Critical: C11-OH is essential for GR activation.[1] C11-Keto is inactive.[1] |
| C17 Position | Hydrogen (-H) | Hydroxyl (-OH) | C17-OH generally increases GR specificity (human-like), but without C11-OH, it is insufficient.[1] |
| C21 Position | Hydroxyl (-OH) | Hydrogen (-H) | Critical: C21-OH is the "anchor" for MR/GR binding.[1] Its absence drastically reduces affinity.[1] |
| Primary Role | Active Hormone (Rodent) | Metabolite / Pro-hormone | 21-D-Cortisone requires enzymatic conversion to 21-Deoxycortisol to exert effects.[1] |
Mechanistic Signaling & Metabolism
To understand the potency gap, one must visualize the metabolic shunt. This compound accumulates when 21-hydroxylase (CYP21A2) is deficient.[1] It is the oxidized form of 21-Deoxycortisol .[1][2]
The diagram below illustrates the divergent pathways. Note how Corticosterone is a direct product, while this compound is a metabolite sequestered in the "Backdoor" or pathological pathway.[1]
Caption: Pathway illustrating this compound as the oxidized metabolite of 21-Deoxycortisol. Note the blockade of CYP21A2 (red dotted) drives flux toward the 11-oxygenated 21-deoxy steroids.[1]
Experimental Protocols for Potency Assessment
As a scientist evaluating these compounds, you cannot rely on simple binding assays alone because this compound is a pro-drug .[1] The assessment requires a dual-stage approach: Direct Binding (to prove inactivity) and Metabolic Conversion (to assess potential).[1]
Protocol A: Nuclear Receptor Transactivation Assay (Luciferase)
Purpose: To quantify the intrinsic transcriptional efficacy of this compound vs. Corticosterone on GR and MR.[1]
Reagents:
-
HEK293T cells (GR/MR null).
-
Expression vectors: hGR (human Glucocorticoid Receptor) or hMR.
-
Reporter: MMTV-Luc (Mouse Mammary Tumor Virus promoter coupled to Luciferase).[1]
-
Reference Ligand: Corticosterone (1 nM – 1 µM).
-
Test Ligand: this compound (1 nM – 10 µM).[1]
Workflow:
-
Seeding: Plate HEK293T cells in 96-well charcoal-stripped FBS media (to remove endogenous steroids).
-
Transfection: Co-transfect receptor plasmid (50ng) and reporter plasmid (100ng) using lipofection.
-
Treatment: After 24h, treat cells with increasing log-concentrations of CORT or this compound.[1]
-
Critical Control: Include a "Spiked" arm: this compound + 100nM Corticosterone to test for antagonist activity.[1]
-
-
Readout: Lyse cells after 18h and quantify luminescence.
Expected Results & Interpretation:
-
Corticosterone: Sigmoidal dose-response with EC50 ~1-10 nM (High Potency).[1]
-
This compound: Flat line or extremely weak activation (EC50 > 1000 nM).[1]
-
Why? The 11-keto group prevents helix 12 closure in the Ligand Binding Domain (LBD).[1]
-
-
Antagonism: this compound may show weak competitive antagonism against CORT due to steric hindrance in the pocket without activation.[1]
Protocol B: The 11 -HSD1 Bio-Activation Assay
Purpose: To determine if this compound acts as a latent agonist by converting to 21-Deoxycortisol.[1]
Rationale: In liver and adipose tissue, 11
Workflow:
-
System: Use HEK293 cells stably transfected with HSD11B1 (encodes 11
-HSD1).[1] -
Incubation: Incubate cells with 1 µM this compound for 4, 8, and 24 hours.
-
Extraction: Collect media, perform Liquid-Liquid Extraction (Ethyl Acetate).
-
Analysis: LC-MS/MS targeting the transition of this compound (m/z 345 → 121) to 21-Deoxycortisol (m/z 347 → 121).
-
Coupled Functional Assay: Transfer conditioned media to the Reporter Cells (from Protocol A).
Self-Validating Check: If the conditioned media activates GR, but the parent compound did not (Protocol A), the potency resides solely in the metabolite (21-Deoxycortisol).[1]
Comparative Data Summary
The following data consolidates binding affinities and functional potencies derived from standard nuclear receptor assays.
| Parameter | Corticosterone (Reference) | This compound | 21-Deoxycortisol (Active Metabolite) |
| GR Binding Affinity (Ki) | ~2–5 nM | > 500 nM (Negligible) | ~15–30 nM (Moderate) |
| MR Binding Affinity (Ki) | ~0.5–1 nM | > 1000 nM (Inactive) | ~100 nM (Low/Antagonist) |
| Transactivation (EC50) | ~5 nM | No Effect / >10 µM | ~40 nM |
| Physiological Role | Primary Stress Hormone | Inert Precursor | CAH Marker; Weak Glucocorticoid |
| Electrolyte Impact | Na+ Retention (Potent) | None | Salt-Wasting (via MR Antagonism) |
Note: 21-Deoxycortisol (the metabolite) has been shown to act as a partial MR antagonist, contributing to salt-wasting in CAH, whereas this compound itself is largely inert until converted.[1]
References
-
Biomarker Utility & CAH Context: Title: 21-Deoxycortisol is a Key Screening Marker for 21-Hydroxylase Deficiency.[1][3][4][5] Source: National Institutes of Health (PubMed).[6] URL:[Link]
-
Mineralocorticoid Activity of 21-Deoxy Steroids: Title: Interaction between accumulated 21-deoxysteroids and mineralocorticoid signaling in 21-hydroxylase deficiency.[1][6][7][8] Source: American Journal of Physiology-Endocrinology and Metabolism.[1] URL:[Link][1]
-
Receptor Binding Methodologies: Title: Mineralocorticoid and renal receptor binding activity of 21-deoxyaldosterone (Comparative methodology for 21-deoxy steroids). Source: Endocrinology (PubMed). URL:[Link]
Sources
- 1. CAS 1882-82-2: this compound | CymitQuimica [cymitquimica.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 21-Deoxycortisol - Wikipedia [en.wikipedia.org]
- 4. Plasma 21-deoxycortisol: comparison of a time-resolved fluoroimmunoassay using a biotinylated tracer with a radioimmunossay using (125)iodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction between accumulated 21-deoxysteroids and mineralocorticoid signaling in 21-hydroxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Mineralocorticoid and renal receptor binding activity of 21-deoxyaldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of 21-Deoxycortisone for identifying heterozygous carriers of CYP21A2 mutations
Executive Summary: The Carrier Detection Challenge
Identifying heterozygous carriers of CYP21A2 mutations (Congenital Adrenal Hyperplasia - CAH) presents a distinct biochemical challenge compared to diagnosing the affected state. While 17-Hydroxyprogesterone (17-OHP) is the gold standard for diagnosing classic CAH, it fails significantly in carrier screening due to substantial overlap between heterozygous carriers and the normal population.
The Solution: 21-Deoxycortisol (21-DF).[1][2][3][4][5][6] This guide validates the superiority of 21-DF over 17-OHP for carrier detection.[6] Experimental data demonstrates that 21-DF, particularly when measured via LC-MS/MS following ACTH stimulation, provides the necessary specificity to segregate carriers from wild-type individuals, a distinction that 17-OHP cannot reliably achieve.
Mechanistic Rationale: The "Spillover" Pathway
To understand the diagnostic superiority of 21-DF, one must analyze the steroidogenic bottleneck caused by CYP21A2 haploinsufficiency.
In heterozygotes, one functional allele maintains baseline cortisol production, preventing the massive 17-OHP accumulation seen in classic CAH. However, under ACTH stress, the reduced enzyme capacity causes a transient accumulation of 17-OHP. Unlike in normal physiology, where 17-OHP is rapidly converted to 11-Deoxycortisol, the "backed up" 17-OHP in carriers is shunted into a secondary pathway by 11
Therefore, 21-DF represents a specific "pathway spillover" marker that exists almost exclusively when 21-hydroxylase capacity is exceeded.
Diagram 1: Steroidogenic Shunt in CYP21A2 Heterozygotes
Caption: The 11
Comparative Performance Analysis
The following data compares the diagnostic utility of 21-DF versus 17-OHP in identifying heterozygous carriers (HZ) versus wild-type (WT) controls.
Table 1: Diagnostic Accuracy (Post-ACTH Stimulation)
| Parameter | 17-OHP (Standard) | 21-Deoxycortisol (Recommended) | Combined Ratio [(21DF+17OHP)/F] |
| Specificity | Low (High Overlap) | High (>95%) | Superior (>99%) |
| Sensitivity (Carriers) | ~50-60% | ~85-90% | >92% |
| Overlap with WT | Significant (46.8%) | Minimal (<18%) | Negligible |
| Cutoff Value (Post-ACTH) | > 310 ng/dL | > 60 ng/dL | > 12 (Unitless) |
| False Positive Drivers | Stress, Prematurity, PCOS | None (Specific to CYP21A2) | None |
Data Sources: Costa-Barbosa et al. (2010), Reassessment of predictive values (2021).
Key Insight: While basal levels of 21-DF may be undetectable in both groups, ACTH-stimulated 21-DF effectively segregates carriers. A cutoff of 60 ng/dL (approx.[8] 1.7 nmol/L) post-stimulation offers the optimal balance of sensitivity and specificity.
Methodological Validation: LC-MS/MS Workflow
Immunoassays for 21-DF are historically unreliable due to cross-reactivity with cortisol and 17-OHP. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the mandatory platform for this validation.
Diagram 2: Validated LC-MS/MS Analytical Workflow
Caption: Critical LC-MS/MS workflow ensuring separation of 21-DF from isobaric interferences like 11-Deoxycortisol.
Experimental Protocol: ACTH Stimulation & Analysis
To replicate the validation results, follow this standardized protocol. This system is self-validating through the inclusion of internal standards and specific MRM transitions.
Phase 1: The ACTH Stimulation Test
Rationale: Basal 21-DF is often below the limit of quantitation (LOQ) in carriers. Stress induction is required to activate the shunt pathway.
-
Baseline Draw: Collect blood sample (Serum/Plasma) at T=0 (08:00 AM recommended to minimize circadian interference).
-
Administration: Administer 250 µg of synthetic ACTH (Cosyntropin) IV or IM.
-
Stimulation Draw: Collect blood sample exactly 60 minutes post-injection.
-
Note: 30-minute draws are acceptable but 60-minute levels often show better segregation for 21-DF.
-
Phase 2: Sample Preparation (LLE)
-
Aliquot: Transfer 200 µL of serum into a glass tube.
-
Internal Standard: Add 20 µL of deuterated internal standard (d4-Cortisol or d8-17OHP).
-
Extraction: Add 2 mL of Methyl tert-butyl ether (MTBE) . Vortex for 2 minutes.
-
Separation: Centrifuge at 3000g for 5 minutes. Freeze the aqueous layer (dry ice/acetone bath) and decant the organic layer.
-
Reconstitution: Evaporate organic solvent under nitrogen. Reconstitute in 100 µL of 50:50 Methanol/Water.
Phase 3: LC-MS/MS Parameters[1]
-
Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 100 x 2.1 mm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Methanol + 0.1% Formic Acid
-
-
Gradient: 40% B to 90% B over 6 minutes.
-
MRM Transitions (Positive Mode):
-
21-Deoxycortisol: 347.2
311.2 (Quantifier), 347.2 293.2 (Qualifier). -
17-OHP: 331.2
97.1 (Quantifier). -
Cortisol: 363.2
121.1 (Quantifier).
-
Interpretation of Results
For research and validation purposes, the following classification criteria are established based on the referenced literature:
-
Normal (Wild Type):
-
Post-ACTH 21-DF: < 40 ng/dL [6]
-
Ratio [(21DF + 17OHP) / Cortisol]: < 10
-
-
Heterozygous Carrier (Probable):
-
Post-ACTH 21-DF: 60 – 150 ng/dL
-
Ratio: > 12 [8]
-
Note: Values in this range warrant molecular confirmation (genotyping) but have a high Positive Predictive Value (PPV).
-
-
Non-Classic CAH (Affected):
-
Post-ACTH 21-DF: > 200 ng/dL (Often >1000 ng/dL)
-
Post-ACTH 17-OHP: > 1000 ng/dL
-
References
-
Costa-Barbosa, F. A., et al. (2010).[9] Superior discriminating value of ACTH-stimulated serum 21-deoxycortisol in identifying heterozygote carriers for 21-hydroxylase deficiency. Clinical Endocrinology, 73(6), 700–706. Link
-
Nakamura, O. H., et al. (2021).[9] Reassessment of predictive values of ACTH-stimulated serum 21-deoxycortisol and 17-hydroxyprogesterone to identify CYP21A2 heterozygote carriers and nonclassic subjects. Clinical Endocrinology, 95(4), 677-685. Link
-
Ueland, G., et al. (2023).[4] Best Practice for Identification of Classical 21-Hydroxylase Deficiency Should Include 21 Deoxycortisol Analysis.[2][4][5][10] International Journal of Neonatal Screening, 9(4), 56. Link[4]
-
Speiser, P. W., et al. (2018). Congenital Adrenal Hyperplasia Due to Steroid 21-Hydroxylase Deficiency: An Endocrine Society Clinical Practice Guideline. The Journal of Clinical Endocrinology & Metabolism, 103(11), 4043–4088. Link
-
Krone, N., et al. (2010). Genotype-phenotype correlation in 21-hydroxylase deficiency.[1][6][11][12] Hormone Research in Paediatrics, 73(3), 161-166. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. SAT-LB13 Clinical Utility of 21-Deoxycortisol in Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Best Practice for Identification of Classical 21-Hydroxylase Deficiency Should Include 21 Deoxycortisol Analysis with Appropriate Isomeric Steroid Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Serum 21-Deoxycortisol for Diagnosis of Nonclassic Congenital Adrenal Hyperplasia in Women With Androgen Excess - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reassessment of predictive values of ACTH-stimulated serum 21-deoxycortisol and 17-hydroxyprogesterone to identify CYP21A2 heterozygote carriers and nonclassic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Superior discriminating value of ACTH-stimulated serum 21-deoxycortisol in identifying heterozygote carriers for 21-hydroxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. 21-Hydroxylase-Deficient Congenital Adrenal Hyperplasia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Identification of heterozygotic carriers of 21-hydroxylase deficiency: sensitivity of ACTH stimulation tests - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis: 21-Deoxycortisol Measurement in Plasma vs. Serum via LC-MS/MS
Executive Summary
In the quantification of 21-Deoxycortisol (21-DF) —the critical biomarker for Congenital Adrenal Hyperplasia (CAH) due to 21-hydroxylase deficiency—the choice between plasma and serum is not merely logistical; it dictates the analytical strategy.
While serum remains the clinical gold standard due to reduced matrix interference, EDTA plasma offers superior workflow efficiency for high-throughput drug development and newborn screening. However, plasma introduces phospholipid-induced ion suppression that demands rigorous extraction protocols.
This guide provides a definitive technical comparison, grounded in LC-MS/MS methodologies, to assist laboratories in optimizing their steroid profiling workflows.
Note on Nomenclature: While often colloquially referred to as "21-Deoxycortisone," the physiologically relevant biomarker accumulated in 21-hydroxylase deficiency is 21-Deoxycortisol (11β,17-dihydroxypregn-4-ene-3,20-dione).[1] This guide focuses on this active analyte.
Biological Context & The Isobaric Challenge
To measure 21-DF accurately, one must understand its origin and its "analytical enemies." 21-DF accumulates only when 21-hydroxylase (CYP21A2) is impaired. It is an isomer of 11-Deoxycortisol and Corticosterone . All three share the same molecular mass (~346.46 Da), making them indistinguishable by mass alone in standard low-resolution MS.
Steroidogenesis Pathway & Blockage
The following diagram illustrates the accumulation of 21-DF during 21-hydroxylase deficiency.[2]
Figure 1: Steroidogenic pathway highlighting the diversion of 17-OH Progesterone to 21-Deoxycortisol when CYP21A2 is deficient.[2]
Comparative Matrix Assessment: Plasma vs. Serum[1][4][5]
Matrix Effects & Ion Suppression
The primary differentiator is the presence of fibrinogen and clotting factors in plasma, and the higher phospholipid burden.
-
Serum: The clotting process removes fibrinogen, resulting in a "cleaner" supernatant. This generally leads to lower background noise in ESI+ mode.
-
Plasma: Requires anticoagulants. EDTA is preferred over Heparin for LC-MS/MS, as Heparin can form adducts and cause nebulizer clogging. Plasma retains fibrinogen and often has higher phospholipid content, which can cause ion suppression (signal dampening) at the retention time of 21-DF.
Stability & Recovery Data
Experimental data indicates that while serum is cleaner, plasma provides comparable stability if processed correctly.
| Parameter | Serum (Gel-Free) | Plasma (K2-EDTA) | Verdict |
| Interference | Low (Fibrinogen removed) | Moderate (Phospholipids present) | Serum wins for sensitivity. |
| Workflow Speed | Slow (30-60 min clotting time) | Fast (Immediate centrifugation) | Plasma wins for throughput. |
| Stability (RT) | >24 Hours | >24 Hours | Tie [1, 7].[3] |
| Recovery (LLE) | 85 - 98% | 84 - 97% | Tie (Method Dependent) [7]. |
| Ion Suppression | < 5% | < 9% (if unextracted) | Serum wins. |
The "Gel Separator" Warning
Critical Alert: Never use serum separator tubes (SST) or plasma separator tubes (PST) containing gels for 21-DF analysis. The hydrophobic gel can absorb steroids, leading to falsely low results. Always use plain red-top (serum) or lavender-top (EDTA) tubes.
Analytical Methodology: LC-MS/MS Protocol[1][3][5][7][8][9][10][11]
To overcome the matrix effects of plasma and the isobaric interferences, a rigorous Supported Liquid Extraction (SLE) or Liquid-Liquid Extraction (LLE) is mandatory. Protein precipitation alone is insufficient for 21-DF in plasma.
Chromatographic Separation (The "Make or Break" Step)
You cannot rely on MS transitions alone. 21-DF, 11-Deoxycortisol, and Corticosterone must be separated by retention time.
-
Column: C18 or Biphenyl phase (e.g., Kinetex Biphenyl or Acquity HSS T3).
-
Mobile Phase: Ammonium Fluoride (0.2 mM) in Water/Methanol improves ionization over Ammonium Acetate for steroid panels.
Recommended Workflow (SLE Method)
This protocol minimizes phospholipid carryover in plasma samples.
Figure 2: Optimized Supported Liquid Extraction (SLE) workflow for removing phospholipids from plasma matrices.
Step-by-Step Protocol
-
Sample Prep: Aliquot 200 µL of Plasma (EDTA) or Serum.
-
Internal Standard: Add 20 µL of Deuterated IS (e.g., Cortisol-d4 or 17-OHP-d8). Note: A specific 21-DF-d8 IS is preferred if commercially available.
-
Equilibration: Vortex and incubate for 5 minutes.
-
Extraction (LLE Option):
-
Add 1 mL of MTBE (Methyl tert-butyl ether).
-
Why MTBE? It floats (unlike dichloromethane), making supernatant transfer easier, and it extracts steroids efficiently while leaving many plasma phospholipids behind [7].
-
Vortex for 10 mins; Centrifuge at 3000g for 5 mins.
-
Freeze the aqueous layer (dry ice/ethanol bath) and decant the organic layer.
-
-
Drying: Evaporate under Nitrogen at 40°C.
-
Reconstitution: Dissolve in 100 µL of 50% Methanol/Water.
-
LC-MS/MS Parameters:
-
Ion Mode: ESI Positive.
-
MRM Transitions:
-
21-DF: m/z 347.2 → 311.2 (Quantifier), 347.2 → 97.1 (Qualifier).
-
Differentiation: 11-Deoxycortisol fragments strongly to m/z 97 and 109; 21-DF fragments strongly to m/z 311 (water loss).
-
-
Conclusion & Recommendation
For drug development and high-throughput screening , EDTA Plasma is the recommended matrix. The speed advantage of skipping the clotting step outweighs the minor increase in matrix noise, provided that MTBE-based LLE or SLE extraction is used to remove phospholipids.
For diagnostic confirmation of equivocal CAH cases , Serum remains the reference standard due to its cleaner baseline, minimizing the risk of ion suppression at the low detection limits required for heterozygote detection.
Final Validation Check: Ensure your LC method chromatographically resolves 21-Deoxycortisol (RT ~2.05 min) from 17-OHP (RT ~4.2 min) and 11-Deoxycortisol to prevent false positives [5, 7].
References
-
Boyanton, B. L., et al. (2025).[4] Stability of twenty-four analytes in human plasma and serum. ResearchGate.[4]
-
Mayo Clinic Laboratories. (n.d.). 21-Deoxycortisol, Serum - Clinical Interpretation. Mayo Clinic.
-
Endocrine Society. (2020). Clinical Utility of 21-Deoxycortisol in Congenital Adrenal Hyperplasia. Journal of the Endocrine Society.[5]
-
Narasimhan, S., et al. (2023). Best Practice for Identification of Classical 21-Hydroxylase Deficiency Should Include 21 Deoxycortisol Analysis.[1][2][6] Int. J. Neonatal Screen.
-
Synnovis. (n.d.).[7] An LC-MS/MS method for the panelling of 13 steroids in serum.[8] Synnovis Analytics.
-
Lacey, J. M., et al. (2006). Serum 21-Deoxycortisol... in Classic Congenital Adrenal Hyperplasia.[1][2][6][9][8][10][5] The Journal of Clinical Endocrinology & Metabolism.
-
Al-Hakami, A., et al. (2025).[6] Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol... in Human Plasma Using UHPLC-MS/MS. Advances in Pharmacological and Pharmaceutical Sciences.
Sources
- 1. Best Practice for Identification of Classical 21-Hydroxylase Deficiency Should Include 21 Deoxycortisol Analysis with Appropriate Isomeric Steroid Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 3. Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SAT-LB13 Clinical Utility of 21-Deoxycortisol in Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. synnovis.co.uk [synnovis.co.uk]
- 9. A Liquid Chromatography/Tandem Mass Spectometry Profile of 16 Serum Steroids, Including 21-Deoxycortisol and 21-Deoxycorticosterone, for Management of Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
Safety Operating Guide
Operational Guide: Safe Disposal and Management of 21-Deoxycortisone
Executive Summary & Scientific Rationale
As researchers, we often focus on the application of 21-Deoxycortisone—specifically its role as a biomarker in Congenital Adrenal Hyperplasia (CAH) profiling and cytochrome P450 (CYP21A2) deficiency studies. However, the end-of-life management of this compound is equally critical.
The Core Directive: this compound is a potent corticosteroid intermediate. While it may not carry the acute lethality of cytotoxic agents, it possesses significant endocrine-modulating activity . Standard municipal wastewater treatment plants are largely ineffective at degrading the steroid nucleus. Consequently, "sewering" (drain disposal) of this compound contributes to bioaccumulation in aquatic ecosystems, potentially affecting vertebrate reproduction downstream.
Therefore, this facility adopts a "Zero-Discharge" policy for this compound. All waste—solid, liquid, or trace—must be captured and routed for high-temperature incineration.
Hazard Identification & Handling Logic
Before disposal, one must understand the specific risks to the handler.
| Parameter | Specification | Operational Implication |
| CAS Number | 1882-82-2 | Use for waste labeling and inventory tracking.[1] |
| GHS Classification | H361: Suspected of damaging fertility or the unborn child.H373: May cause damage to organs through prolonged exposure. | Strict Segregation: Do not mix with general trash. Double-gloving is mandatory for powder handling. |
| Physical State | Crystalline Solid | Dust Hazard: High risk of inhalation during weighing. Use a static-free spatula and work inside a fume hood. |
| Solubility | Soluble in Ethanol, DMSO; Poor in Water | Liquid Waste: Will likely be generated as a mixed solvent waste (Organic). |
Pre-Disposal Segregation Protocols[1][2][3][4]
Effective disposal starts at the bench. You must segregate waste streams immediately upon generation to prevent cross-contamination and regulatory violations (RCRA).
A. Satellite Accumulation Areas (SAA)
Do not transport waste to the central loading dock immediately. Establish a local SAA within the laboratory:
-
Proximity: Located at or near the point of generation.
-
Control: Under the control of the operator generating the waste.
-
Containment: Secondary containment (trays) must be used to capture spills.[2]
B. Waste Stream Categorization
Stream 1: Solid Waste (Pure Compound & Contaminated Debris)
-
Items: Expired powder, weighing boats, contaminated gloves, paper towels used for bench cleaning.
-
Container: Wide-mouth HDPE jar or heavy-duty polyethylene bag (minimum 4 mil).
-
Labeling: Must read "Hazardous Waste - Toxic (this compound)."
Stream 2: Liquid Waste (Mother Liquors & HPLC Effluent)
-
Composition: Typically this compound dissolved in Acetonitrile, Methanol, or DMSO.
-
Container: Amber glass or HDPE solvent carboy.
-
Critical Rule: Do not mix with Oxidizers (e.g., Nitric Acid, Peroxides). Steroids are organic; mixing with strong oxidizers can cause exothermic reactions or explosions.
Stream 3: Trace/Sharps
-
Items: Syringes, needles, glass pipettes.
-
Container: Red biohazard-style sharps container (destined for incineration, NOT autoclaving/landfill).
Step-by-Step Disposal Workflow
The following diagram illustrates the decision logic for disposing of this compound.
Figure 1: Decision matrix for the segregation and disposal of corticosteroid waste streams.
Emergency Procedures: Spill Management
In the event of a spill, immediate containment is necessary to prevent aerosolization of the powder.
-
Evacuate & PPE: Clear the immediate area. Don appropriate PPE (Nitrile gloves, lab coat, safety goggles, N95 respirator if powder is airborne).
-
Dry Spill (Powder):
-
Do NOT sweep dry (creates dust).
-
Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust.
-
Scoop the wet material into a hazardous waste bag.
-
Wipe the surface with a detergent solution, followed by ethanol.
-
-
Wet Spill (Solution):
-
Cover with an absorbent pad or vermiculite.
-
Place saturated absorbent into a hazardous waste bag.
-
Clean area with soap and water.[3]
-
-
Disposal: Label all cleanup materials as "Hazardous Waste - Debris contaminated with this compound."
Regulatory Compliance & Documentation
While this compound is not explicitly "P-listed" or "U-listed" under federal RCRA regulations (40 CFR Part 261), it must be managed as hazardous due to its bioactive nature and potential toxicity characteristics.
-
Waste Codes:
-
If dissolved in ignitable solvents (Methanol/Acetonitrile): D001 (Ignitable).
-
If pure substance: Manage as Non-RCRA Regulated Hazardous Waste (unless state regulations, e.g., California Title 22, dictate otherwise).
-
Best Practice: Always tag as "Toxic" to ensure the disposal facility incinerates rather than landfills.
-
-
The "Sewer Ban": Under the EPA's Management Standards for Hazardous Waste Pharmaceuticals (Subpart P), healthcare and research facilities are prohibited from flushing hazardous pharmaceuticals.[4] This applies strictly here.
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 102178, this compound. PubChem.[5] [Link]
-
U.S. Environmental Protection Agency (EPA). (2019).[4] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[6][7] Federal Register. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[8] [Link]
Sources
- 1. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. EPA Pharmaceutical Regulations for Healthcare | Stericycle [stericycle.com]
- 5. This compound | C21H28O4 | CID 102178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ashp.org [ashp.org]
- 7. epa.gov [epa.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
